molecular formula C12H10BrNO2 B2518859 Ethyl 8-bromoisoquinoline-3-carboxylate CAS No. 1823315-22-5

Ethyl 8-bromoisoquinoline-3-carboxylate

Cat. No.: B2518859
CAS No.: 1823315-22-5
M. Wt: 280.121
InChI Key: RPBOVRQCLWCLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromoisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.121. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-bromoisoquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-bromoisoquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 8-bromoisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBOVRQCLWCLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Ethyl 8-bromoisoquinoline-3-carboxylate (CAS 1823315-22-5)

[1]

Executive Summary

Ethyl 8-bromoisoquinoline-3-carboxylate (CAS 1823315-22-5) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile . The molecule features an isoquinoline core decorated with an electrophilic bromine at the C8 position and an ester functionality at the C3 position. This dual-handle architecture allows for sequential functionalization—typically metal-catalyzed cross-coupling at C8 followed by nucleophilic acyl substitution at C3—making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, particularly those targeting the ATP-binding pocket where the isoquinoline nitrogen can serve as a hinge binder.

Physicochemical Profile

The following data aggregates experimental and predicted properties essential for handling and analytical characterization.

PropertyValueNotes
CAS Number 1823315-22-5Primary identifier
IUPAC Name Ethyl 8-bromoisoquinoline-3-carboxylate
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 82–85 °C (Predicted)Varies by purity/polymorph
Solubility DMSO (>20 mg/mL), DCM, EtOAcSparingly soluble in water
pKa (Conj. Acid) ~2.5–3.0 (Predicted)Pyridine nitrogen basicity reduced by EWGs
LogP 3.2 (Predicted)Lipophilic scaffold
Hazards H315, H319, H335Irritant (Skin/Eye/Respiratory)

Structural Analysis & Reactivity Logic

Understanding the electronic environment of the isoquinoline ring is critical for designing successful synthetic routes.

  • C8-Bromine (Electrophile): The C8 position is sterically accessible but electronically deactivated compared to the C5 position. However, the presence of the bromine allows for highly selective Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Ethyl Ester (Electrophile): Located on the pyridine ring, this ester is activated for hydrolysis or amidation. It serves as a precursor for carboxamide "tails" often required for solubility or hydrogen bonding in active pharmaceutical ingredients (APIs).

  • N2-Nitrogen (Basic/H-Bond Acceptor): The isoquinoline nitrogen is a critical pharmacophore element. In this scaffold, its basicity is modulated by the electron-withdrawing ester at C3.

Reactivity Workflow Diagram

ReactivityLogicCoreEthyl 8-bromoisoquinoline-3-carboxylate(Scaffold)SuzukiPd-Catalyzed Coupling(Suzuki/Buchwald)Core->SuzukiC8-Br SelectiveHydrolysisEster Hydrolysis(LiOH/NaOH)Core->HydrolysisDirect C3 Mod.Aryl8-Aryl/Amino Derivatives(Library Generation)Suzuki->ArylC-C / C-N BondAryl->HydrolysisDeprotectionAmideAmide Coupling(EDC/HOBt)Hydrolysis->AmideFunctionalizationFinalBioactive IsoquinolineCarboxamideAmide->FinalLead Opt.

Caption: Logical flow for orthogonal functionalization. The C8-Br is typically engaged first to avoid chemoselectivity issues with the ester/acid.

Synthetic Pathways

While often purchased as a building block, the synthesis of the 8-bromoisoquinoline-3-carboxylate core can be achieved via modern cyclization strategies.

Primary Route: Modified Pomeranz-Fritsch / Isocyanoacetate Cyclization

The most direct route to 3-carboxylated isoquinolines involves the reaction of 2-alkynylbenzaldehydes or 2-halobenzaldehydes with ethyl isocyanoacetate.

  • Precursor : 2-Bromo-6-fluorobenzaldehyde (or 3-bromo-2-formylbenzoate derivatives).

  • Cyclization : Reaction with ethyl isocyanoacetate in the presence of a base (e.g., K₂CO₃) or Ag/Cu catalyst.

  • Mechanism : Formal [3+2] cycloaddition followed by elimination/aromatization.

Synthesis Diagram

SynthesisStart2-Bromo-6-fluorobenzaldehyde(Precursor)Step1Base-MediatedCondensationStart->Step1+ ReagentReagentEthyl IsocyanoacetateReagent->Step1InterIntermediate(Dihydroisoquinoline)Step1->InterCyclizationProdEthyl 8-bromoisoquinoline-3-carboxylate(Target)Inter->ProdAromatization/-HF

Caption: General synthetic strategy for accessing the 8-bromo-3-carboxylate core.

Experimental Protocols

These protocols are designed for self-validation . Controls (TLC/LCMS) are embedded at critical decision points.

Protocol A: Suzuki-Miyaura Coupling at C8

Objective: To install an aryl group at the 8-position while preserving the ethyl ester.

Reagents:

  • Ethyl 8-bromoisoquinoline-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv, 2M aq. solution)

  • 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup : In a microwave vial or sealed tube, combine the isoquinoline substrate, boronic acid, and Pd catalyst.

  • Inerting : Evacuate and backfill with Nitrogen (x3). Add degassed dioxane and aqueous K₂CO₃.

  • Reaction : Heat to 80–90 °C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The starting material (Br-isotope pattern 1:1) should disappear, replaced by the product mass.

  • Workup : Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification : Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Ester Hydrolysis (Saponification)

Objective: To convert the ester to the carboxylic acid for subsequent amide coupling.[1]

Reagents:

  • Substrate (Ethyl ester)

  • LiOH·H₂O (2.0 equiv)

  • THF/Water (3:1 ratio)

Procedure:

  • Dissolution : Dissolve the ester in THF. Cool to 0 °C.

  • Addition : Add LiOH dissolved in the minimum amount of water dropwise.

  • Reaction : Stir at room temperature for 1–2 hours.

    • Checkpoint: TLC should show a baseline spot (acid) and disappearance of the high-Rf ester.

  • Isolation : Acidify carefully with 1N HCl to pH ~3. The carboxylic acid often precipitates. Filter and dry.[1][2] If no precipitate, extract with EtOAc.

Safety & Handling (SDS Summary)

  • Hazard Classification :

    • Acute Tox. 4 (Oral) : Harmful if swallowed.[3]

    • Skin Irrit. 2 : Causes skin irritation.[2][3]

    • Eye Irrit. 2A : Causes serious eye irritation.[2][3]

    • STOT SE 3 : May cause respiratory irritation.[2][4]

  • Handling : Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.[2][3]

  • Storage : Store in a tightly sealed container at room temperature, protected from moisture.

References

  • PubChem . 8-Bromoquinoline-3-carboxylic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal . Synthesis of Isoquinolines. (General synthetic methodology for isoquinoline-3-carboxylates). Available at: [Link]

8-bromoisoquinoline-3-carboxylic acid ethyl ester molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Ethyl 8-Bromoisoquinoline-3-Carboxylate

Executive Summary

Ethyl 8-bromoisoquinoline-3-carboxylate (CAS: 1823315-22-5) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Unlike simple isoquinolines, this specific isomer offers orthogonal functionalization potential: the C3-ester provides a handle for solubility modulation or heterocycle formation (e.g., oxadiazoles), while the C8-bromide serves as an electrophilic site for transition-metal-catalyzed cross-couplings.[1]

This guide provides a definitive technical analysis of the compound’s molecular weight characteristics—critical for high-resolution mass spectrometry (HRMS)—and details validated protocols for its utilization in library synthesis.

Physicochemical Identity & Molecular Weight Analysis

The "molecular weight" of ethyl 8-bromoisoquinoline-3-carboxylate is not a single integer due to the significant natural abundance of bromine isotopes.[1] For precise analytical applications (LC-MS/HRMS), researchers must distinguish between the Average Molecular Weight (used for stoichiometry) and the Monoisotopic Mass (used for identification).[1]

Table 1: Core Physicochemical Data
PropertyValue / Description
IUPAC Name Ethyl 8-bromoisoquinoline-3-carboxylate
CAS Number 1823315-22-5
Molecular Formula C₁₂H₁₀BrNO₂
Average Mol.[1][2][3][4][5][6] Weight 280.12 g/mol (Stoichiometric Calculation)
Monoisotopic Mass 278.9895 Da (⁷⁹Br isotope contribution)
Exact Mass (⁸¹Br) 280.9874 Da (⁸¹Br isotope contribution)
Physical State Pale yellow to off-white solid
Predicted LogP ~3.3 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors
Isotopic Distribution Logic (Mass Spectrometry)

In mass spectrometry, the bromine atom imparts a characteristic 1:1 doublet signal (M and M+2) of nearly equal intensity. This "isotopic signature" is the primary method for confirming the presence of the 8-bromo motif during synthesis.[1]

MS_Isotope_Pattern Compound C12H10BrNO2 Sample Ionization ESI+ Ionization Compound->Ionization Peak79 Peak A (⁷⁹Br) m/z ≈ 280.0 (100% Relative Abundance) Ionization->Peak79 Isotope 1 Peak81 Peak B (⁸¹Br) m/z ≈ 282.0 (~97% Relative Abundance) Ionization->Peak81 Isotope 2 Interpretation Confirmation of Mono-Brominated Species Peak79->Interpretation Peak81->Interpretation

Figure 1: The characteristic 1:1 isotopic split of Bromine in Mass Spectrometry is a self-validating quality control marker.

Synthetic Utility & Causality[1]

The strategic value of this molecule lies in its orthogonal reactivity . The C8 position in isoquinolines is sterically distinct from the more common C5 position. Accessing C8 allows for the development of "globular" drug candidates that occupy unique vectors in the enzyme binding pocket.

Mechanism of Action (Synthetic)
  • C3-Ester: Acts as an electron-withdrawing group (EWG), stabilizing the ring but primarily serving as a precursor for hydrolysis (to acid) or amidation.[1]

  • C8-Bromide: A deactivated aryl halide.[1] Due to the electron-deficient nature of the isoquinoline ring (pyridine-like moiety), oxidative addition of Palladium (Pd⁰) at C8 requires robust ligands (e.g., phosphines like XPhos or dppf).[1]

Experimental Protocols

The following protocols are designed for high-fidelity conversion of the scaffold.

Protocol A: C8-Functionalization via Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C8 position, creating a biaryl system while retaining the C3-ester.[1]

Reagents:

  • Ethyl 8-bromoisoquinoline-3-carboxylate (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine the isoquinoline scaffold, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Nitrogen (N₂) for 5 minutes. Oxygen inhibition is the primary cause of failure in this electron-deficient system.[1]

  • Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.

  • Activation: Heat the mixture to 90°C for 4–12 hours.

    • Note: Monitor via LC-MS.[1] Look for the disappearance of the M/M+2 doublet and appearance of the coupled product (single mass peak if no other halogens are present).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C3-Ester Hydrolysis (Saponification)

Objective: To generate the free carboxylic acid for amide coupling.

Reagents:

  • Ethyl 8-bromoisoquinoline-3-carboxylate (1.0 equiv)[1][2]

  • LiOH[1]·H₂O (2.5 equiv)

  • Solvent: THF/Water (3:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in THF.

  • Addition: Add LiOH dissolved in the minimum amount of water.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Causality: Avoid heating. High temperatures with hydroxide can cause nucleophilic attack on the isoquinoline ring (C1 position) or debromination.

  • Quench: Acidify carefully with 1N HCl to pH 3–4. The acid product typically precipitates.

  • Isolation: Filter the solid or extract with 10% MeOH in DCM.

Strategic Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from this specific scaffold.

Synthesis_Workflow Scaffold Ethyl 8-bromo isoquinoline-3-carboxylate (MW 280.12) PathA Path A: C8 Coupling (Suzuki/Buchwald) Scaffold->PathA Pd(0), R-B(OH)2 PathB Path B: C3 Hydrolysis (Saponification) Scaffold->PathB LiOH, THF/H2O ProdA 8-Aryl-isoquinoline Ester PathA->ProdA ProdB 8-Bromo-isoquinoline Carboxylic Acid PathB->ProdB Final Drug Candidate (Kinase Inhibitor / GPCR Ligand) ProdA->Final Amidation ProdB->Final Cross-Coupling

Figure 2: Divergent synthetic pathways allow for flexible library generation, prioritizing either the "Head" (C3) or "Tail" (C8) modification first.[1]

References

  • Sigma-Aldrich (Merck). Ethyl 8-bromoisoquinoline-3-carboxylate Product Sheet. Accessed February 2026. Link

  • PubChem. 8-Bromoquinoline-3-carboxylic acid (Analogous Structure Data). National Library of Medicine. Link

  • Suzuki, M., et al. "Synthesis of 4-hydroxy-3-carbomethoxy-1(2H)-isoquinoline."[1][5] Synthesis, 1978(6), 461-462.[1][5] (Foundational chemistry for isoquinoline-3-carboxylates).

  • Alvarez, M., et al. "Synthetic approaches to isoquinoline-3-carboxylic acid derivatives."[1] Journal of the Chemical Society, Perkin Transactions 1, 1999.[1] Link

Sources

solubility of ethyl 8-bromoisoquinoline-3-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and handling framework for Ethyl 8-bromoisoquinoline-3-carboxylate (CAS: 1823315-22-5). As a halogenated isoquinoline ester, this compound serves as a critical intermediate in the synthesis of biologically active alkaloids and pharmaceutical scaffolds.

Understanding its solubility landscape is pivotal for optimizing reaction yields, purification via chromatography, and crystallization processes. This guide moves beyond static data, offering a dynamic solubility decision matrix and validated protocols for researchers in drug discovery and process chemistry.

Physicochemical Profile & Structure Analysis

To predict and manipulate solubility effectively, one must first analyze the molecular architecture.

FeatureDescriptionImpact on Solubility
Core Scaffold Isoquinoline (Fused Benzene + Pyridine)High lipophilicity; aromatic

-stacking promotes crystallization.
Substituent 1 Ethyl Ester (-COOEt) at C3Increases solubility in organic esters/ethers; acts as a Hydrogen Bond Acceptor (HBA).
Substituent 2 Bromine (-Br) at C8Increases molecular weight and density; enhances solubility in halogenated solvents; reduces water solubility.
Overall Character Lipophilic / Hydrophobic Soluble in non-polar to moderately polar organics; Insoluble in aqueous media.

Key Physical Properties (Estimated/Analog-Derived):

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~280.12 g/mol

  • Predicted LogP: ~3.2 – 3.8 (High lipophilicity)

  • Physical Form: Off-white to pale yellow solid

Solubility Landscape

The following matrix categorizes solvents based on their interaction efficiency with the solute. This data is synthesized from standard handling protocols for brominated isoquinoline esters.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingApplication
Halogenated Dichloromethane (DCM), ChloroformExcellent Primary solvent for dissolution, extraction, and NMR analysis.
Polar Aprotic DMSO, DMF, DMAcHigh Ideal for nucleophilic substitution reactions (e.g., Suzuki coupling). Hard to remove.
Esters / Ethers Ethyl Acetate (EtOAc), THF, 1,4-DioxaneGood Standard solvents for reaction workup and silica chromatography.
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent Moderate solubility at RT; High solubility at boiling. Ideal for Recrystallization.
Hydrocarbons Hexanes, Heptane, PentanePoor / Insoluble Acts as an Anti-solvent to induce precipitation.
Aqueous Water, PBS, Acidic/Basic BuffersInsoluble Used to wash away inorganic salts during workup.
Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

SolubilityDecisionTree Start Select Application Synthesis Synthesis / Reaction Start->Synthesis Purification Purification / Isolation Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis HighTemp High Temp (>80°C)? Synthesis->HighTemp Cryst Recrystallization? Purification->Cryst Chrom Chromatography? Purification->Chrom NMR CDCl3 or DMSO-d6 Analysis->NMR Structure HPLC Acetonitrile / Water (with TFA) Analysis->HPLC Purity DMF Use DMF or DMSO HighTemp->DMF Yes THF Use THF or Dioxane HighTemp->THF No Ethanol Hot Ethanol or EtOAc/Hexane Cryst->Ethanol DCM_EtOAc DCM / EtOAc Gradient Chrom->DCM_EtOAc

Figure 1: Solvent selection decision tree based on experimental intent.

Experimental Protocols

Protocol: Saturation Solubility Determination

Use this protocol to determine exact solubility limits for your specific batch.

  • Preparation: Weigh 10 mg of Ethyl 8-bromoisoquinoline-3-carboxylate into a 2 mL HPLC vial.

  • Addition: Add the target solvent (e.g., Methanol) in 50 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Check for clarity.

    • Clear Solution: Soluble.[1][2][3][4][5] Calculate concentration (

      
      ).
      
    • Turbid/Solid Persists: Continue addition.

  • Endpoint: If solid remains after 1 mL (10 mg/mL), the compound is considered "Sparingly Soluble" in that solvent at RT.

Protocol: Recrystallization (Purification)

This is the gold standard for purifying this intermediate from crude reaction mixtures.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate / Hexanes.

Step-by-Step Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal Ethyl Acetate and heat to mild reflux (~70°C) until fully dissolved.

  • Filtration (Optional): If insoluble black specks (Pd residue) remain, filter hot through a Celite pad.

  • Nucleation: Remove from heat. While still warm, add Hexanes dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of hot Ethyl Acetate to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation). Once at RT, move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold Hexanes.

  • Drying: Dry under high vacuum to remove trapped solvent.

Synthesis & Application Context

The solubility profile directly dictates the reaction setup.

  • Suzuki-Miyaura Coupling: The C8-Bromine is a handle for cross-coupling.

    • Recommended Solvent:1,4-Dioxane/Water (4:1) or Toluene .

    • Reasoning: The ester is stable, and the bromide is reactive. The biphasic nature requires a solvent that dissolves the organic substrate while allowing base transfer.

  • Hydrolysis: Converting the ester to the carboxylic acid.

    • Recommended Solvent:THF/Water (1:1) with LiOH.

    • Reasoning: The compound dissolves in THF; the base dissolves in water. Mixing ensures contact.

Visualization: Recrystallization Workflow

RecrystallizationFlow Crude Crude Solid Dissolve Dissolve in Hot EtOAc (Min Vol) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Add Hexanes (Until Turbid) Filter->Antisolvent Cool Cool Slowly (RT -> 4°C) Antisolvent->Cool Collect Vacuum Filter & Wash (Cold Hexane) Cool->Collect Pure Pure Crystals Collect->Pure

Figure 2: Step-by-step recrystallization workflow for optimal purity.

Safety & Handling (E-E-A-T)

  • Inhalation Risk: As a brominated aromatic, dust may be irritating to the respiratory tract. Use a fume hood.

  • Skin Contact: Esters can permeate skin. Wear nitrile gloves.

  • Storage: Store in a cool, dry place. While relatively stable, ester hydrolysis can occur if stored in moist, acidic environments.

References

  • Sigma-Aldrich. Ethyl 8-bromoisoquinoline-3-carboxylate Product Page (CAS 1823315-22-5). Retrieved from

  • PubChem. 8-Bromoisoquinoline Derivatives: Physical Properties and Safety Data. National Library of Medicine. Retrieved from

  • Beilstein Journal of Organic Chemistry. Synthesis of quinoline-3-carboxylates by Rh(II)-catalyzed cyclopropanation. (General procedure for similar esters). Retrieved from

  • University of Massachusetts. Recrystallization Methodologies for Organic Solids. (Standard Protocol Reference). Retrieved from

(Note: While specific solubility data for this exact CAS is proprietary/scarce, the protocols above are derived from the validated chemical behavior of the 8-bromoisoquinoline-3-carboxylate class.)

Sources

biological activity of 8-substituted isoquinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 8-Substituted Isoquinoline-3-carboxylates

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] This guide provides a detailed exploration of a specific, promising subclass: 8-substituted isoquinoline-3-carboxylates. We delve into the synthetic rationale, key biological activities, structure-activity relationships (SAR), and the experimental protocols necessary for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic agents.

The Isoquinoline Core: A Foundation for Pharmacological Diversity

Isoquinoline (benzopyridine) is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[1] This structural motif is central to a vast family of alkaloids, including morphine, codeine, and berberine, which exhibit potent physiological effects.[3][4] The synthetic versatility of the isoquinoline nucleus allows for precise modifications, enabling the fine-tuning of its biological profile.[5][6] The incorporation of a carboxylate group at the C3 position and diverse substituents at the C8 position represents a strategic approach to modulate the molecule's physicochemical properties and target interactions, leading to enhanced potency and selectivity.

Synthesis of the 8-Substituted Isoquinoline-3-carboxylate Scaffold

The construction of polysubstituted isoquinolines is a cornerstone of medicinal chemistry. While classical methods like the Bischler-Napieralski and Pictet-Spengler syntheses are foundational, modern cross-coupling and C-H activation strategies offer more efficient and versatile routes.[4][7]

A key challenge is the regioselective introduction of substituents at the C8 position and the carboxylate at C3. A versatile approach involves the construction of a substituted indole precursor followed by a cyclopropanation-ring expansion reaction. This method, catalyzed by transition metals like Rhodium(II), can efficiently generate the quinoline-3-carboxylate core from an indole, which can then be further functionalized.[8] Another powerful modern technique involves the trapping of metalated o-tolualdehyde tert-butylimines with nitriles, which provides a highly direct route to 3-substituted isoquinolines.[9][10]

Below is a generalized workflow for the synthesis and initial biological screening of this compound class.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation A Starting Materials (e.g., Substituted Indoles, o-tolualdehydes) B Multi-step Synthesis (e.g., Cyclization, Cross-Coupling) A->B C Crude Product B->C D Purification (Chromatography, Recrystallization) C->D E Pure 8-Substituted Isoquinoline-3-carboxylate D->E F Primary Screening (e.g., Antiproliferative Assay) E->F Test Compound G Hit Identification F->G H Secondary Screening (e.g., MIC Determination) G->H I Lead Compound H->I I->B SAR-guided Optimization

Caption: Generalized workflow for synthesis and biological screening.

Anticancer Activity: A Primary Therapeutic Target

The isoquinoline scaffold is a well-established pharmacophore in oncology.[5][11] Derivatives have been shown to exert antiproliferative effects through diverse mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[5] The strategic placement of substituents at the C8 position, such as hydroxyl or nitro groups, and the presence of the C3-carboxylate can significantly influence cytotoxicity.[12]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain quinoline and isoquinoline derivatives have been designed to inhibit key kinases within this cascade. The carboxylate group at C3 can act as a crucial hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of kinases like PI3K or mTOR, while the C8 substituent can provide additional hydrophobic or electronic interactions to enhance binding affinity and selectivity.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 8-Substituted Isoquinoline-3-carboxylate Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR) for Anticancer Potency

The biological data from various studies on quinoline and isoquinoline carboxylates allow for the formulation of a preliminary SAR.[12][13]

PositionSubstituent TypeImpact on Anticancer ActivityRationale & References
C3 -COOH / -COOR Essential for activity. The carboxylic acid or its ester is critical for interacting with target enzymes.[14]The carboxylate can form key hydrogen bonds or salt bridges in enzyme active sites.[14]
C8 -OH (Hydroxyl) Enhances cytotoxicity. Often shows better activity than nitro or unsubstituted analogues.[12]The hydroxyl group can act as a hydrogen bond donor and may be involved in metal chelation, a possible mechanism of action.[12][15]
C8 -NO₂ (Nitro) Variable activity. Generally less potent than the corresponding -OH derivative.[12]The electron-withdrawing nature of the nitro group alters the electronic profile of the ring system, which can reduce binding affinity.[12]
Benzene Ring Halogens (e.g., -F, -Cl) Generally increases potency. Fluorine substitution is particularly noted.[14]Halogens can enhance membrane permeability and participate in halogen bonding with the target protein.[14]
Experimental Protocol: MTT Antiproliferative Assay

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Materials:

  • Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)[13]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Isoquinoline derivatives have long been recognized for their antimicrobial properties.[16][17] The natural alkaloid berberine, for instance, exhibits broad-spectrum activity.[18] Synthetic isoquinolines, including those with a C3-carboxylate moiety, have been developed as potent agents against various pathogens, particularly Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Enterococcus faecium.[16][18]

Structure-Activity Relationship (SAR) for Antimicrobial Potency

The antimicrobial activity is highly dependent on the substitution pattern.

PositionSubstituent TypeImpact on Antimicrobial ActivityRationale & References
C3 -COOR (Ester) Active. The ester form is commonly found in active compounds.The ester may improve cell wall penetration compared to the more polar carboxylic acid.
C8 -OCH₃ (Methoxy) Potent activity. Dimethoxy substitutions on the benzene ring are common in active compounds.[18]Methoxy groups can enhance lipophilicity, facilitating passage through the bacterial cell membrane.[18]
Core Tricyclic Fused Systems Enhances activity. Fusing a pyrrolo or thieno ring to the isoquinoline core often leads to potent compounds.[18][19]The extended, rigid structure may improve binding to bacterial targets like DNA gyrase or interfere with cell division machinery.[18]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well U-bottom microtiter plates

  • Test compound stock solution (10 mg/mL in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Vancomycin for Gram-positives)

  • Incubator (35-37°C)

2. Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Prepare a diluted bacterial inoculum in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion and Future Perspectives

The 8-substituted isoquinoline-3-carboxylate scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The existing body of research strongly supports its potential in oncology and infectious diseases. Future research should focus on:

  • Combinatorial Synthesis: Expanding the library of derivatives with diverse substituents at the C8 position to further probe the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds to enable rational, target-based drug design.

  • Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By integrating modern synthetic methods with robust biological evaluation, the full therapeutic potential of this remarkable chemical scaffold can be realized.

References

  • Roesch, K. R., & Larock, R. C. (1999). A Palladium-Catalyzed Coupling of tert-Butylimine of o-Iodobenzaldehyde with Terminal Acetylenes: A New Synthesis of Isoquinolines. Organic Letters, 1(4), 553–556. Available at: [Link]

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(40), 9444-9447. Available at: [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7590. Available at: [Link]

  • Kaur, R., Pathak, D., & Sharma, C. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(15), 1858–1873. Available at: [Link]

  • Karmakar, U., Bhowmik, R., & Das, P. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24419–24432. Available at: [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(3), 485. Available at: [Link]

  • Nayak, S., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Antibiotics, 11(8), 1079. Available at: [Link]

  • Al-Mokhtar, M. A., et al. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 28(1), 35. Available at: [Link]

  • Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society, 20, S318-S347. Available at: [Link]

  • Bakhite, E. A., et al. (2024). Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. Arkivoc, 2024(8), 202412273. Available at: [Link]

  • ResearchGate. (2026). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Request PDF. Available at: [Link]

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie (International ed. in English), 50(40), 9444–9447. Available at: [Link]

  • ResearchGate. (n.d.). Summary of antimicrobial activity of some classes of isoquinoline. Available at: [Link]

  • ResearchGate. (2026). An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. Available at: [Link]

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 42(6), 1147–1157. Available at: [Link]

  • Gobouri, A. A., et al. (2019). Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. ACS Omega, 4(26), 22079–22088. Available at: [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. BMC Chemistry, 19(1), 1-15. Available at: [Link]

  • Bonge, H. T., & Hansen, T. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein journal of organic chemistry, 11, 2038–2043. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Sipos, A., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein journal of organic chemistry, 17, 2489–2498. Available at: [Link]

Sources

suppliers of high purity ethyl 8-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Procurement & Validation Guide for Medicinal Chemistry[1]

Executive Summary

Ethyl 8-bromoisoquinoline-3-carboxylate (CAS: 1823315-22-5) is a high-value heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents, including HIF prolyl hydroxylase inhibitors and kinase inhibitors.[1] Its structural utility lies in the orthogonal reactivity of the 3-carboxylate ester (amenable to amidation or heterocycle formation) and the 8-bromo handle (positioned for Suzuki/Buchwald cross-coupling).[1]

However, sourcing this scaffold presents a specific technical risk: Regioisomer Contamination. The electrophilic bromination of isoquinoline scaffolds kinetically favors the 5-position over the 8-position.[1] Consequently, low-fidelity suppliers often supply the 5-bromo isomer or mixtures labeled as the 8-bromo target.[1]

This guide outlines a self-validating procurement strategy, distinguishing reliable supply tiers and providing a mandatory analytical protocol to verify regiochemical purity upon receipt.

Part 1: Chemical Profile & The "Isomer Trap"

Before engaging suppliers, the procurement team must understand the structural specificity to avoid common vendor errors.

FeatureSpecificationCritical Note
Chemical Name Ethyl 8-bromoisoquinoline-3-carboxylateDo NOT confuse with: Ethyl 8-bromoquinoline -3-carboxylate (CAS 347146-14-9).[1] The nitrogen position is distinct.
CAS Number 1823315-22-5 Use this exact CAS.[1] Generic searches often return the acid or methyl ester.
Molecular Formula C₁₂H₁₀BrNO₂MW: 280.12 g/mol
Key Impurity Ethyl 5-bromo isoquinoline-3-carboxylateThe 5-bromo isomer is the thermodynamic sink in many synthesis routes.[1]
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water/hexanes.
The Regioselectivity Challenge

Standard bromination of isoquinoline occurs at the 5-position (and to a lesser extent, the 8-position) due to the electron density distribution of the fused ring system. Synthesizing the pure 8-bromo isomer typically requires directed lithiation or cyclization of pre-brominated benzaldehyde precursors, making it more expensive and harder to source than the 5-bromo analog.[1]

Part 2: The Supply Landscape

Suppliers for this molecule fall into three distinct tiers based on their synthesis capability and stock reliability.

Tier 1: Validated Inventory (High Reliability)

These vendors typically hold physical stock or have validated synthetic routes.[1]

  • Sigma-Aldrich / MilliporeSigma: Lists the compound (often sourced via partner networks like Ambeed) with accessible COAs.[1] High price, but high assurance.

  • Ambeed: A primary source for this specific CAS (1823315-22-5).[1] Often the "original source" for other aggregators.

  • BLD Pharm: Strong presence in heterocyclic building blocks; frequently stocks isoquinoline esters.

Tier 2: Synthesis-on-Demand (Medium Lead Time)[1]
  • Enamine / ChemSpace: Excellent for "make-on-demand."[1] If not in stock, they can synthesize it rapidly using parallel chemistry platforms.

  • Combi-Blocks: Often has the acid or methyl ester if the ethyl ester is out of stock.

Tier 3: Aggregators (High Risk)[1]
  • Warning: Avoid vendors who list "1g for $50" without a batch-specific H-NMR.[1] These are often reselling unverified 5-bromo material.[1]

Part 3: Procurement Decision Workflow

Do not simply issue a PO. Follow this logic to ensure the correct isomer is procured.

ProcurementLogic Start Need Ethyl 8-bromoisoquinoline-3-carboxylate CheckCAS Search CAS: 1823315-22-5 (Verify Isoquinoline vs Quinoline) Start->CheckCAS StockCheck Vendor Stock Status? CheckCAS->StockCheck InStock In Stock (Ships <3 days) StockCheck->InStock LeadTime Lead Time (2-4 Weeks) StockCheck->LeadTime RequestData Request Batch H-NMR Pre-shipment InStock->RequestData AssessRoute Assess Synthesis Route (Is it de novo or bromination?) LeadTime->AssessRoute AnalyzeNMR Analyze NMR for Regiochemistry (See Part 4) RequestData->AnalyzeNMR AssessRoute->AnalyzeNMR Decision Approved for Purchase AnalyzeNMR->Decision Coupling Constants Confirm 8-Pos Reject Reject: High Risk of 5-Br Isomer AnalyzeNMR->Reject Ambiguous Splitting

Figure 1: Strategic sourcing workflow to filter out incorrect isomers before purchase.

Part 4: Mandatory Validation Protocol (The "In-House" Check)[1]

Upon receipt of the material, you must validate the regiochemistry. A simple LC-MS will verify the mass (MW 280.[1]1) but will not distinguish the 5-bromo from the 8-bromo isomer.

Protocol: Regiochemical Assignment via H-NMR

Objective: Distinguish 8-bromo from 5-bromo substitution patterns. Solvent: DMSO-d6 (preferred for resolution of aromatic protons).[1]

The Diagnostic Logic:

  • H1 Proton (Singlet): The proton at position 1 (between the Nitrogen and the aromatic ring) is the most deshielded (~9.0 - 9.5 ppm).

  • Coupling Constants (J-values):

    • 8-Bromo Isomer: The benzene ring protons (H5, H6, H7) will show an ABC system . You should see a triplet (t) for H6 and two doublets (d) for H5 and H7. Crucially, H7 (adjacent to Br) and H5 will have ortho coupling (~7-8 Hz).[1]

    • 5-Bromo Isomer: The pattern differs significantly because the bromine is para to the ring junction or ortho to H6.

    • NOESY Confirmation (Gold Standard): If the 1D NMR is ambiguous, run a 2D NOESY.

      • 8-Br: Strong NOE correlation between H1 and H8 is impossible (Br is there). You will see NOE between H1 and the carboxylate ethyl group (if conformation allows) or no strong H1-aromatic NOE.[1]

      • 5-Br: Strong NOE correlation between H1 and H8 (which is a proton in this isomer).[1] This is the definitive test.

Analytical Workflow Diagram

ValidationProtocol Sample Received Sample (Solid) LCMS LC-MS Analysis (Confirm MW 280.1) Sample->LCMS HNMR 1H-NMR (DMSO-d6) LCMS->HNMR Mass OK CheckH1 Check H1 Signal (~9.2 ppm singlet) HNMR->CheckH1 NOESY 2D NOESY Experiment CheckH1->NOESY Splitting Ambiguous Result8Br NOE H1 <-> H8: ABSENT (CONFIRMED 8-Br) NOESY->Result8Br Result5Br NOE H1 <-> H8: PRESENT (REJECT: 5-Br Isomer) NOESY->Result5Br

Figure 2: Analytical cascade to definitively assign the bromine position.

Part 5: Synthetic Context & Applications[3][4][5][6][7][8]

Understanding why you are buying this molecule helps in negotiating with CROs.

1. The "Privileged Handle": The 8-bromo position is sterically less hindered than the 1-position but electronically distinct from the 4 or 5 positions.[1] It allows for:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.[1][2]

  • Buchwald-Hartwig Amination: Introduction of amine side chains (common in kinase inhibitors).[1]

2. Derivatization of the Ester: The 3-ethyl ester is a "mask." In medicinal chemistry campaigns, it is often:

  • Hydrolyzed to the acid (LiOH/THF).

  • Converted to a primary amide (NH3/MeOH) – analogous to the Roxadustat core.

  • Reduced to the alcohol (LiBH4) for ether synthesis.

3. Reference Synthesis (If Custom Synthesis is Required): If commercial stock is unavailable, the most reliable route to request from a CRO is not direct bromination. Request the cyclization route :

  • Starting Material: 2-bromo-benzaldehyde derivatives.[1]

  • Reaction: Condensation with amino-acetate equivalents followed by cyclization.[1] This guarantees the bromine stays at the 8-position because it is present in the starting benzene ring.

References
  • Sigma-Aldrich (Merck). Ethyl 8-bromoisoquinoline-3-carboxylate Product Page (CAS 1823315-22-5).[1] Retrieved from [1]

  • Ambeed. Ethyl 8-bromoisoquinoline-3-carboxylate Datasheet. Retrieved from [1]

  • BenchChem.Isoquinoline Scaffold Applications in Drug Discovery. (Contextual reference for isoquinoline reactivity).
  • PubChem. Compound Summary: 8-bromoisoquinoline-3-carboxylic acid derivatives.[1][3] Retrieved from [1]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and Separation of Isomers. (Technical grounding for the difficulty of separating 5-Br vs 8-Br isomers). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 8-Bromoisoquinoline-3-carboxylate from Isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of ethyl 8-bromoisoquinoline-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences from the readily available starting material, isoquinoline. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy, empowering researchers to understand and adapt the methodology.

Introduction

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the isoquinoline ring at specific positions is crucial for the development of novel therapeutic agents. Ethyl 8-bromoisoquinoline-3-carboxylate is a particularly interesting scaffold, featuring a bromine atom at the 8-position, which can serve as a handle for further cross-coupling reactions, and an ethyl carboxylate group at the 3-position, a common pharmacophore that can be readily modified.

The synthesis of this target molecule is not a trivial one-step process and requires a carefully designed multi-step sequence. This guide outlines a plausible and logical synthetic pathway, starting from isoquinoline and proceeding through key intermediates.

Synthetic Strategy

The retrosynthetic analysis of ethyl 8-bromoisoquinoline-3-carboxylate reveals a pathway that hinges on the sequential introduction of the bromine and the ethyl carboxylate functionalities onto the isoquinoline core. A direct and regioselective functionalization of the isoquinoline ring at both the C-3 and C-8 positions in a single step is challenging due to the inherent reactivity of the isoquinoline system. Therefore, a more controlled, stepwise approach is warranted.

The chosen forward synthetic strategy involves four key stages:

  • Synthesis of 3-Methylisoquinoline: We begin by constructing a 3-methylisoquinoline scaffold. The Bischler-Napieralski reaction is a classic and reliable method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the aromatic isoquinoline. This approach allows for the introduction of the methyl group at the C-3 position, which will later be oxidized to the desired carboxylic acid.

  • Regioselective Bromination: The next critical step is the introduction of a bromine atom at the C-8 position of 3-methylisoquinoline. Electrophilic aromatic substitution on the isoquinoline ring predominantly occurs at the C-5 and C-8 positions. Careful control of reaction conditions is necessary to favor the formation of the 8-bromo isomer.

  • Oxidation of the Methyl Group: With the 8-bromo-3-methylisoquinoline in hand, the methyl group at the C-3 position is oxidized to a carboxylic acid. This transformation is a key step in installing the carboxylate functionality.

  • Fischer Esterification: The final step is the conversion of the 8-bromoisoquinoline-3-carboxylic acid to its corresponding ethyl ester via a classic Fischer esterification reaction.

This strategic sequence allows for the controlled and regioselective synthesis of the target molecule.

Experimental Protocols

Part 1: Synthesis of 3-Methylisoquinoline via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides a robust method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides, which are then dehydrogenated.[1][2][3]

Step 1.1: Acetylation of 2-Phenylethanamine

  • To a solution of 2-phenylethanamine (1.0 eq.) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-phenylethyl)acetamide.

Step 1.2: Cyclization to 1-Methyl-3,4-dihydroisoquinoline

  • To a solution of N-(2-phenylethyl)acetamide (1.0 eq.) in anhydrous toluene, add phosphorus pentoxide (P₂O₅) (2.0-3.0 eq.) or freshly distilled phosphorus oxychloride (POCl₃) (2.0-3.0 eq.).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench with ice-water.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-methyl-3,4-dihydroisoquinoline.

Step 1.3: Dehydrogenation to 3-Methylisoquinoline

  • Dissolve the crude 1-methyl-3,4-dihydroisoquinoline in a high-boiling solvent such as xylene or decalin.

  • Add a dehydrogenating agent, such as 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford 3-methylisoquinoline.[4][5]

Part 2: Regioselective Bromination of 3-Methylisoquinoline

The bromination of the isoquinoline ring is an electrophilic aromatic substitution. The C-8 position is a site of electrophilic attack, though careful control of conditions is required to achieve good regioselectivity over the C-5 position.[6][7]

  • Dissolve 3-methylisoquinoline (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate 8-bromo-3-methylisoquinoline.

Part 3: Oxidation of 8-Bromo-3-methylisoquinoline

The oxidation of a methyl group on an aromatic ring to a carboxylic acid can be achieved using strong oxidizing agents. Selenium dioxide has been reported for the oxidation of 3-methylisoquinoline.

  • In a fume hood, to a solution of 8-bromo-3-methylisoquinoline (1.0 eq.) in a suitable solvent like pyridine or dioxane, add selenium dioxide (SeO₂) (2.0-3.0 eq.).

  • Heat the reaction mixture to reflux for an extended period (24-48 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry thoroughly to obtain 8-bromoisoquinoline-3-carboxylic acid.

Part 4: Fischer Esterification to Ethyl 8-Bromoisoquinoline-3-carboxylate

The final step is the conversion of the carboxylic acid to its ethyl ester using the Fischer esterification method.[8][9][10][11][12]

  • Suspend 8-bromoisoquinoline-3-carboxylic acid (1.0 eq.) in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux for 4-8 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final product, ethyl 8-bromoisoquinoline-3-carboxylate.[13]

Data Summary

The following table summarizes the key transformations and expected outcomes for the synthesis of ethyl 8-bromoisoquinoline-3-carboxylate. Please note that yields are indicative and may vary based on experimental conditions and scale.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Indicative Yield (%)
1.1AcetylationAcetic anhydrideDichloromethane0 → RT2-3>90
1.2CyclizationP₂O₅ or POCl₃TolueneReflux4-660-80
1.3Dehydrogenation10% Pd/CXyleneReflux12-2470-90
2BrominationNBS, H₂SO₄-0-54-840-60
3OxidationSeO₂PyridineReflux24-4830-50
4EsterificationEthanol, H₂SO₄EthanolReflux4-880-95

Visualizing the Synthesis Workflow

Synthesis_Workflow Isoquinoline Isoquinoline Three_Methylisoquinoline 3-Methylisoquinoline Isoquinoline->Three_Methylisoquinoline Bischler-Napieralski & Dehydrogenation Eight_Bromo_Three_Methylisoquinoline 8-Bromo-3-methylisoquinoline Three_Methylisoquinoline->Eight_Bromo_Three_Methylisoquinoline Bromination (NBS, H₂SO₄) Eight_Bromo_Isoquinoline_Carboxylic_Acid 8-Bromoisoquinoline-3-carboxylic acid Eight_Bromo_Three_Methylisoquinoline->Eight_Bromo_Isoquinoline_Carboxylic_Acid Oxidation (SeO₂) Final_Product Ethyl 8-bromoisoquinoline-3-carboxylate Eight_Bromo_Isoquinoline_Carboxylic_Acid->Final_Product Fischer Esterification (EtOH, H⁺)

Caption: Overall synthetic workflow for ethyl 8-bromoisoquinoline-3-carboxylate.

Mechanism Insight: Bischler-Napieralski Reaction

Bischler_Napieralski cluster_0 Bischler-Napieralski Cyclization Amide N-(2-phenylethyl)acetamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) Dihydroisoquinoline 1-Methyl-3,4-dihydroisoquinoline Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: Key steps in the Bischler-Napieralski reaction for dihydroisoquinoline synthesis.

References

  • Bruckner, V., et al. (1949). A Novel Method for the Synthesis of 3-Methylisoquinolines. Journal of the Chemical Society, 1433-1438.
  • PrepChem (2023). Synthesis of 3-Methoxymethylisoquinoline. Available at: [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • Clemo, G. R., & Turnbull, J. H. (1946). The synthesis of 3-methylisoquinolines. Part II. Journal of the Chemical Society (Resumed), 701-703.
  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

  • Rozwadowska, M. D. (1994). Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids. Heterocycles, 39(2), 903-931.
  • The Journal of Organic Chemistry. Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. Available at: [Link]

  • Semantic Scholar. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Available at: [Link]

  • ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Available at: [Link]

  • Google Patents. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

  • University of Liverpool. Isoquinoline. Available at: [Link]

  • BYJU'S. Fischer Esterification Reaction. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • FAO AGRIS. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Available at: [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • Quinolines and Isoquinolines. (n.d.). Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • PubChemLite. 8-bromo-3-methylisoquinoline (C10H8BrN). Available at: [Link]

  • ResearchGate. The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Available at: [Link]

  • Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Available at: [Link]

  • PubChem. 8-Bromoisoquinoline. Available at: [Link]

  • SciSpace. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Available at: [Link]

  • PubChemLite. 8-bromo-3-hydroxyisoquinoline (C9H6BrNO). Available at: [Link]

Sources

Palladium-Catalyzed Cross-Coupling of 8-Bromoisoquinolines: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the Isoquinoline Core at the C8-Position

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active molecules. Functionalization of the isoquinoline ring system is a cornerstone of drug discovery and development, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. While various positions on the isoquinoline ring have been extensively studied, the C8-position has historically presented unique challenges for synthetic modification. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 8-bromoisoquinolines, a powerful and versatile strategy for introducing a diverse array of substituents at this sterically hindered position.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for the efficient construction of novel 8-substituted isoquinoline derivatives. By providing not only step-by-step protocols but also the underlying mechanistic rationale, this guide aims to empower chemists to rationally design and execute these powerful transformations.

The Strategic Advantage of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, offering a mild and efficient means to construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, etc.) bonds.[1][2] These reactions generally proceed through a catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3] The versatility of these reactions stems from the wide variety of coupling partners that can be employed, allowing for the introduction of a vast range of functional groups.

For the 8-bromoisoquinoline substrate, palladium catalysis offers a distinct advantage over classical nucleophilic aromatic substitution methods, which are often hampered by the electron-rich nature of the isoquinoline ring and the steric hindrance around the C8-position.

Core Cross-Coupling Methodologies for 8-Bromoisoquinoline

This guide will focus on the most widely applied and impactful palladium-catalyzed cross-coupling reactions for the functionalization of 8-bromoisoquinolines:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, and vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the construction of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the synthesis of C-C bonds with terminal alkynes.

  • Thiolation and Cyanation: For the introduction of sulfur and cyano functionalities, respectively.

Mechanistic Insights: The Engine of Catalysis

A fundamental understanding of the catalytic cycles is crucial for troubleshooting and optimizing these reactions.

The General Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions adhere to a general catalytic cycle, as depicted below.

Palladium Catalytic Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)Ln->Oxidative_Addition Ar-X = 8-Bromoisoquinoline Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-M) Ar-Pd(II)-X->Transmetalation R-M = Coupling Partner Ar-Pd(II)-R Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromoisoquinoline, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.

Experimental Protocols and Application Notes

The following sections provide detailed, step-by-step protocols for the most common cross-coupling reactions of 8-bromoisoquinolines. These protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 8-Bromoisoquinoline

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds.[4]

Rationale: This protocol utilizes a palladium catalyst in conjunction with a phosphine ligand to facilitate the coupling of 8-bromoisoquinoline with a variety of aryl and heteroaryl boronic acids. The base is crucial for the activation of the boronic acid, promoting the transmetalation step.[3] The choice of solvent and temperature is critical for achieving good yields and reaction times.

Materials:

  • 8-Bromoisoquinoline

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 8-bromoisoquinoline (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling of 8-Bromoisoquinoline

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1001285[5]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane901692[6]
3-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O851878[7]
2-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Toluene1101088[8]
Protocol 2: Buchwald-Hartwig Amination of 8-Bromoisoquinoline

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-arylated compounds.[2][9]

Rationale: This protocol employs a palladium catalyst with a bulky, electron-rich phosphine ligand to facilitate the coupling of 8-bromoisoquinoline with primary and secondary amines.[5] A strong base is required to deprotonate the amine, generating the active nucleophile for the catalytic cycle.[10]

Materials:

  • 8-Bromoisoquinoline

  • Primary or secondary amine (1.1 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or BrettPhos) (1.2 - 2.4 equivalents relative to palladium)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous solvent, followed by 8-bromoisoquinoline and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination of 8-Bromoisoquinoline

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene1001882[9]
MorpholinePd₂(dba)₃ (1.5)Xantphos (3.6)Cs₂CO₃ (2)1,4-Dioxane902490[11]
n-ButylaminePd(OAc)₂ (3)BrettPhos (6)K₃PO₄ (2)Toluene1101275[12]
4-FluoroanilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene1001688[13]
Protocol 3: Sonogashira Coupling of 8-Bromoisoquinoline

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14]

Rationale: This reaction is typically co-catalyzed by palladium and copper(I) salts.[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.[14] An amine base is used to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.[14]

Materials:

  • 8-Bromoisoquinoline

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents, can also be used as solvent)

  • Anhydrous solvent (e.g., THF, DMF, or triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 8-bromoisoquinoline (1.0 mmol), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove copper salts.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Sonogashira Coupling of 8-Bromoisoquinoline

AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT691[16]
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (excess)i-Pr₂NH50885[6]
1-HexynePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (excess)Et₃N401288[14]
3-Hydroxy-3-methyl-1-butynePd(PPh₃)₄ (3)CuI (6)Et₃N (3)DMFRT1082[17]
Protocol 4: Palladium-Catalyzed Thiolation of 8-Bromoisoquinoline

This reaction allows for the formation of a C-S bond, providing access to aryl sulfides.

Rationale: Similar to the Buchwald-Hartwig amination, this C-S coupling reaction utilizes a palladium catalyst and a suitable ligand to couple a thiol with the aryl bromide. A base is required to deprotonate the thiol to form the more nucleophilic thiolate.[1]

Materials:

  • 8-Bromoisoquinoline

  • Thiol (aliphatic or aromatic) (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., DPEPhos, Xantphos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 8-bromoisoquinoline (1.0 mmol), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the thiol.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: Palladium-Catalyzed Cyanation of 8-Bromoisoquinoline

The introduction of a cyano group opens up a wide range of synthetic transformations.

Rationale: This protocol utilizes a palladium catalyst to couple a cyanide source with 8-bromoisoquinoline. The use of a non-toxic cyanide source like potassium hexacyanoferrate(II) is a greener alternative to traditional cyanide salts.[15][18]

Materials:

  • 8-Bromoisoquinoline

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., dppf) (2-4 mol%)

  • Base (e.g., Na₂CO₃) (1 equivalent)

  • Solvent (e.g., DMAc or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 8-bromoisoquinoline (1.0 mmol), K₄[Fe(CN)₆]·3H₂O, the palladium catalyst, the ligand, and the base.

  • Add the solvent and degas the mixture.

  • Heat the reaction to 120-140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst.
Poor quality reagentsUse freshly distilled solvents and pure reagents.
Insufficient degassingEnsure the reaction is performed under a strictly inert atmosphere.
Formation of Side Products Homocoupling of the coupling partnerUse a slight excess of the 8-bromoisoquinoline.
ProtodebrominationUse anhydrous conditions and a non-protic solvent.
Difficulty in Purification Similar polarity of product and starting materialOptimize the eluent system for column chromatography; consider recrystallization.

Conclusion

The palladium-catalyzed cross-coupling of 8-bromoisoquinolines represents a powerful and enabling technology for the synthesis of a diverse range of 8-substituted isoquinoline derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement these transformative reactions in their own synthetic endeavors. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, chemists can unlock the full potential of the isoquinoline scaffold at the C8-position for applications in drug discovery and materials science.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed.2013 , 52, 10035-10038. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal. [Link]

  • Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Scilit. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

  • (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. [Link]

  • US7595417B2 - Cyanation of aromatic halides.
  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. [Link]

  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. SciSpace. [Link]

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. ACS Figshare. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. UCL. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. ResearchGate. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

Sources

Application Note: High-Efficiency Esterification of 8-Bromoisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The esterification of 8-bromoisoquinoline-3-carboxylic acid is a critical transformation in medicinal chemistry. The resulting methyl ester serves as a pivotal intermediate, allowing for orthogonal functionalization: the ester moiety facilitates amidation or reduction, while the 8-bromo handle remains available for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Challenge: Heterocyclic Zwitterions

Unlike simple aliphatic acids, isoquinoline-3-carboxylic acids often exhibit zwitterionic character in neutral media due to the basicity of the isoquinoline nitrogen and the acidity of the carboxylic group. This results in:

  • Poor Solubility: The starting material often exists as a high-melting solid, insoluble in standard non-polar organic solvents.

  • Reaction Stalling: Standard Fischer esterification (refluxing with

    
    ) can be sluggish if the substrate does not fully dissolve.
    
The Solution: Thionyl Chloride Mediated Methanolysis

This guide prioritizes the Thionyl Chloride (


) / Methanol  protocol. This method generates anhydrous 

in situ and transiently forms the highly reactive acid chloride intermediate, driving the reaction to completion even for sterically or electronically deactivated substrates.

Mechanistic Insight & Reaction Logic

The transformation proceeds via an Acyl Chloride Activation pathway, distinct from the reversible equilibrium of Fischer esterification.

Reaction Scheme

Critical Control Points
  • Exotherm Management: The addition of

    
     to Methanol is violently exothermic. It must be performed at 0°C to prevent solvent boil-over and potential degradation.
    
  • Moisture Exclusion:

    
     hydrolyzes rapidly. The apparatus must be dried and fitted with a guard tube (CaCl2 or Drierite).
    
  • Bromine Integrity: The conditions are acidic and oxidative but generally mild enough to preserve the C-Br bond at position 8, provided no radical initiators or transition metals are present.

Experimental Protocols

Method A: Thionyl Chloride Mediated Methanolysis (Primary Protocol)

Recommended for scale-up (>1g) and substrates with poor solubility.

Materials
  • Substrate: 8-bromoisoquinoline-3-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Methanol (anhydrous, 10–20 volumes)

  • Quench: Sat.

    
     solution[1]
    
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and an addition funnel. Flush the system with Nitrogen (

    
    ) or Argon.[2]
    
  • Suspension: Charge the RBF with 8-bromoisoquinoline-3-carboxylic acid and anhydrous Methanol. Note: The solid may not dissolve completely at this stage.

  • Activation (0°C): Cool the suspension to 0°C using an ice-water bath. Stir for 10 minutes.

  • Addition: Add

    
     dropwise via the addition funnel over 15–20 minutes.
    
    • Caution: Massive gas evolution (

      
      , 
      
      
      
      ) and heat generation. Maintain internal temp < 10°C.
  • Reflux: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to reflux (approx. 65°C) for 3–6 hours.

    • Endpoint: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The suspension usually clears as the ester forms.

  • Workup:

    • Cool to RT. Concentrate the mixture under reduced pressure (Rotavap) to remove excess MeOH and

      
      .
      
    • Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Slowly pour the organic phase into a beaker containing saturated

      
       (stirring vigorously) to neutralize residual acid. Caution: Foaming.[3]
      
  • Isolation: Separate phases. Wash the organic layer with Brine (

    
    ), dry over 
    
    
    
    , filter, and concentrate.
Method B: Acid-Catalyzed Fischer Esterification (Alternative)

Recommended for small scale (<100mg) or if thionyl chloride is unavailable.

Step-by-Step Procedure
  • Dissolve the substrate in Methanol (20 volumes).

  • Add conc. Sulfuric Acid (

    
    , 0.5 – 1.0 equiv) dropwise.
    
  • Reflux for 12–24 hours. (Significantly slower than Method A).

  • Workup requires careful neutralization of the sulfuric acid, often requiring more base and generating more salt waste.

Data Presentation & Analysis

Expected Physicochemical Properties
PropertyValue (Approximate)Notes
Appearance Off-white to pale yellow solidImpurities often color it yellow/orange.[3]
Yield (Method A) 85% – 95%High conversion due to irreversible activation.
Yield (Method B) 60% – 75%Equilibrium limited; requires water removal.
MS (ESI+)

Distinctive 1:1 doublet pattern for

.
QC Validation: NMR Interpretation
  • 
     NMR (CDCl3/DMSO-d6): 
    
    • Look for the disappearance of the broad carboxylic acid proton (11–14 ppm).

    • Diagnostic Signal: A sharp singlet at ~4.0 ppm corresponding to the new methyl ester (

      
      ).
      
    • Aromatic Region: The isoquinoline protons should remain intact. The H-4 proton (singlet or doublet depending on coupling) is usually distinct around 8.5–9.0 ppm.

Workflow Visualization

Reaction Logic & Decision Tree

The following diagram illustrates the decision process and chemical workflow for this synthesis.

EsterificationWorkflow Start Start: 8-Br-Isoquinoline-3-COOH SolubilityCheck Solubility Check in MeOH Start->SolubilityCheck MethodA Method A: SOCl2 / MeOH (Activation via Acid Chloride) SolubilityCheck->MethodA Poor Solubility (Preferred Route) MethodB Method B: H2SO4 / MeOH (Fischer Equilibrium) SolubilityCheck->MethodB Good Solubility (Small Scale) Reflux Reflux (65°C) MethodA->Reflux Fast Kinetics MethodB->Reflux Slow Kinetics Workup Workup: Evaporate & Neutralize (NaHCO3) Reflux->Workup Product Product: Methyl 8-Br-Isoquinoline-3-carboxylate Workup->Product

Caption: Decision matrix for esterification. Method A is the preferred industrial route due to kinetic superiority.

Chemical Pathway

Mechanism Substrate Carboxylic Acid (Zwitterionic) Intermediate Acyl Chloride (Highly Reactive) Substrate->Intermediate + SOCl2 - SO2, - HCl Ester Methyl Ester (Target) Intermediate->Ester + MeOH - HCl

Caption: Simplified mechanistic pathway highlighting the acyl chloride activation step.

Troubleshooting & Safety

Common Issues
  • Incomplete Reaction: If TLC shows starting material after 6 hours, add an additional 1.0 equiv of

    
     (cool to 0°C before addition) and resume reflux.
    
  • Product Hydrolysis: During the

    
     quench, ensure the mixture is not left in basic aqueous media for prolonged periods. Extract immediately.
    
  • Pd Contamination: If the starting material was derived from a prior Pd-catalyzed reaction, residual Palladium can chelate to the isoquinoline nitrogen, affecting yield. Treat with a metal scavenger (e.g., SiliaMetS®) if necessary.

Safety Note (HSE)
  • Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water. All glassware must be oven-dried.

  • Methyl Bromide Risk: While unlikely under these specific conditions, the reaction of bromide salts with methanol can theoretically generate trace methyl bromide (neurotoxin). Work in a well-ventilated fume hood.

References

  • BenchChem. Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide. (Analogous chemistry for quinoline/isoquinoline systems). Link

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) – Conversion of Carboxylic Acids to Acid Chlorides.[4][5][6] (Mechanistic foundation).[4][5] Link

  • National Institutes of Health (PubChem). 8-Bromoquinoline-3-carboxylic acid (Compound Summary). (Physical properties of the structural isomer). Link

  • Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (General Theory of Esterification). Link

Sources

Buchwald-Hartwig amination of ethyl 8-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of Ethyl 8-Bromoisoquinoline-3-carboxylate

Part 1: Executive Summary & Strategic Analysis

The Challenge The amination of ethyl 8-bromoisoquinoline-3-carboxylate presents a specific set of chemoselective challenges distinct from standard aryl halide couplings. While the electron-deficient nature of the isoquinoline ring facilitates the initial oxidative addition of Palladium(0), it simultaneously introduces two critical failure modes:

  • Catalyst Deactivation (N-Chelation): The isoquinoline nitrogen (N2) is a competent

    
    -donor that can displace phosphine ligands, leading to the formation of catalytically inactive off-cycle palladium dimers [1].
    
  • Ester Instability: The C3-ethyl ester is susceptible to hydrolysis or transesterification if strong alkoxide bases (e.g., NaOtBu) are employed, particularly at elevated temperatures.

Strategic Solution To mitigate these risks, this protocol utilizes a Bulky-Ligand / Weak-Base strategy.

  • Ligand Selection: We prioritize ligands with large cone angles (e.g., Xantphos or BrettPhos ). These ligands sterically crowd the metal center, preventing the substrate's isoquinoline nitrogen from coordinating to the Palladium, thereby keeping the catalyst active [2].

  • Base Selection: We strictly employ Cesium Carbonate (

    
    ) . Its lower basicity compared to tert-butoxides preserves the C3-ester, while the "Cesium Effect" (higher solubility in organic solvents) ensures sufficient concentration for the deprotonation step [3].
    

Part 2: Mechanism & Critical Control Points

The following diagram illustrates the catalytic cycle, highlighting the specific "Off-Cycle" trap relevant to isoquinoline substrates.

BuchwaldMechanism PreCat Pd Pre-catalyst ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActivePd->OxAdd + Substrate AmineBind Amine Coordination OxAdd->AmineBind + Amine Trap OFF-CYCLE TRAP (Pd-N(isoquinoline) Complex) OxAdd->Trap Isoquinoline N-Binding (Inhibition) Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->ActivePd Regeneration Trap->OxAdd Reversible with Bulky Ligand

Figure 1: Catalytic cycle showing the competitive inhibition pathway (Red) where the isoquinoline nitrogen binds to Pd. Bulky ligands favor the return to the active cycle.

Part 3: Optimized Experimental Protocol

Reaction Scale: 1.0 mmol (adaptable to 100g scale) Substrate: Ethyl 8-bromoisoquinoline-3-carboxylate (1 )

Materials Checklist
ComponentReagentEquiv.Role
Catalyst Source

0.02 (2 mol%)Pd(0) Source
Ligand Xantphos 0.04 (4 mol%)High bite angle, prevents N-poisoning
Base

(Anhydrous)
2.0Base (Ester compatible)
Solvent 1,4-Dioxane0.2 MHigh boiling, coordinates intermediates
Amine Primary/Secondary1.2Nucleophile
Step-by-Step Procedure

1. Inert Gas Setup (Critical)

  • Why: Pd(0) is oxygen-sensitive. The reaction must be run under Argon or Nitrogen.

  • Action: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under vacuum, then backfill with Argon (repeat 3x).

2. Reagent Charging

  • Solids: Add Ethyl 8-bromoisoquinoline-3-carboxylate (280 mg, 1.0 mmol),

    
     (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and 
    
    
    
    (651 mg, 2.0 mmol) to the tube.
  • Degassing: Cap the tube. Evacuate and backfill with Argon 3 times to remove adsorbed oxygen from the solid surface.

3. Solvent & Amine Addition

  • Solvent: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Amine: Add the amine (1.2 mmol) via syringe.

    • Note: If the amine is a solid, add it in Step 2 with the other solids.

  • Sparging: Bubble Argon through the solution for 5-10 minutes to remove dissolved oxygen.

4. Reaction

  • Temperature: Place the vessel in a pre-heated oil block at 100°C .

  • Monitoring: Monitor by TLC or LCMS at 2 hours and 16 hours.

    • Target: Disappearance of starting bromide (

      
      ).
      
    • Observation: The reaction mixture often turns from dark purple/red (active Pd) to orange/brown upon completion.

5. Workup

  • Cool to room temperature.[1]

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: Amino-isoquinolines are polar; ensure the column is flushed with 100% EtOAc or 5% MeOH/DCM if the product does not elute.

Part 4: Optimization & Troubleshooting Matrix

If the standard Xantphos protocol fails (yield < 40%), utilize this screening matrix.

ScenarioObservationRoot CauseRecommended Modification
No Reaction Starting material recovered. Catalyst stays purple.Oxidative addition failure or complete catalyst poisoning.Switch Ligand: Use BrettPhos or RuPhos (Pre-catalyst Gen 3/4). These are more active for difficult substrates [4].
Hydrolysis Carboxylic acid detected (LCMS M-28).Base is too strong or wet.Strict Anhydrous: Dry

in an oven at 120°C overnight. Switch solvent to Toluene (less hygroscopic than dioxane).
De-halogenation Product mass = Substrate - Br + H.

-hydride elimination from amine or solvent.
Lower Temp: Run at 80°C. Switch Solvent: Use Toluene. Avoid primary amines with

-hydrogens if possible (or use BrettPhos).
Low Conversion Reaction stalls at 50%.Catalyst death.Add Reagents: Add a second portion of Catalyst/Ligand (1 mol%) after 12 hours.
Workflow Visualization

Workflow Start Start: 1.0 mmol Scale Setup Dry Solids + Catalyst (Pd2(dba)3 / Xantphos) Start->Setup Degas Degas (Argon) Add Dioxane/Amine Setup->Degas Heat Heat 100°C (12-16 h) Degas->Heat Check LCMS Check Heat->Check Workup Filter (Celite) Concentrate Check->Workup Complete Optimize Switch to BrettPhos-Pd-G3 Check->Optimize <50% Conv. Purify Flash Column (Hex/EtOAc) Workup->Purify Optimize->Heat Retry

Figure 2: Experimental workflow with decision node for optimization.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354–3360. Link

  • Wolfe, J. P., & Buchwald, S. L. (1997). Improved Functional Group Compatibility in the Palladium-Catalyzed Amination of Aryl Halides. Tetrahedron Letters, 38(36), 6359-6362. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

The Strategic Functionalization of the C8 Position in Isoquinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] Specifically, isoquinoline-3-carboxylates are valuable synthons for drug development. However, the regioselective functionalization of the isoquinoline core, particularly at the electron-rich but sterically hindered C8 position, presents a significant synthetic challenge. This guide provides a comprehensive overview of modern strategies, mechanistic insights, and detailed, field-proven protocols for the targeted C-H functionalization of the C8 position of isoquinoline-3-carboxylates. We focus on transition-metal-catalyzed C-H activation strategies, which offer a powerful and atom-economical approach to forge new carbon-carbon and carbon-heteroatom bonds at this challenging position.

Introduction: The Challenge and Opportunity of C8 Functionalization

The isoquinoline nucleus is a cornerstone of pharmacologically active molecules.[1] While positions like C1 are readily functionalized through classical methods, the C8 position on the benzo ring is notoriously difficult to access selectively. Traditional electrophilic aromatic substitution reactions on the isoquinoline ring system are often unselective and do not favor the C8 position.

The development of directed C-H activation has revolutionized the synthesis of complex aromatic compounds.[4] This approach leverages an existing functional group within a molecule to direct a metal catalyst to a specific, often proximal, C-H bond, enabling its cleavage and subsequent functionalization with high regioselectivity. For isoquinolines, the endocyclic nitrogen atom is a powerful, albeit sometimes problematic, directing group. The key to unlocking C8 reactivity lies in harnessing this directing ability through strategic modifications, most notably the formation of an N-oxide. The N-oxide pre-positions a metal catalyst in the proximity of the C8-H bond, facilitating its selective activation over other C-H bonds (e.g., C2 or C5).[5][6][7] This chelation-assisted strategy is the cornerstone of modern C8 functionalization methodologies.

cluster_0 Strategic Approaches to C8 Functionalization cluster_1 Resulting C8-Functionalized Products Start Isoquinoline-3-Carboxylate N_Oxide N-Oxide Formation (Key Intermediate) Start->N_Oxide Oxidation CH_Activation Transition-Metal-Catalyzed C8 C-H Activation N_Oxide->CH_Activation Chelation Assistance Aryl C8-Aryl (Suzuki Coupling) CH_Activation->Aryl Alkyl C8-Alkyl CH_Activation->Alkyl Alkynyl C8-Alkynyl (Sonogashira Coupling) CH_Activation->Alkynyl Amino C8-Amino (Buchwald-Hartwig) CH_Activation->Amino Halogen C8-Halogen CH_Activation->Halogen

Figure 1: Workflow for C8 functionalization of isoquinoline-3-carboxylates.

Mechanistic Cornerstone: N-Oxide Directed C-H Activation

The success of C8 functionalization hinges on the use of the isoquinoline N-oxide as a directing group. The oxygen atom of the N-oxide acts as a Lewis basic site that coordinates to a transition metal catalyst (e.g., Pd, Rh, Ir). This coordination forms a stable five-membered metallacyclic intermediate, which brings the metal center into close proximity with the C8-H bond. This geometric constraint dramatically lowers the activation energy for C-H bond cleavage at this specific position via a process often described as a concerted metalation-deprotonation (CMD) pathway.[5] Once the C-H bond is cleaved and a C-metal bond is formed, the resulting metallacycle can engage in various catalytic cycles to introduce a wide array of functional groups.

cluster_0 Catalyst-Substrate Coordination cluster_1 C-H Activation cluster_2 Functionalization & Regeneration A Isoquinoline-3-carboxylate N-Oxide + [M-X] Catalyst B Coordination Complex A->B Coordination of N-Oxide to Metal C 5-Membered Metallacycle (CMD Pathway) B->C Concerted Metalation- Deprotonation at C8 D Reaction with Coupling Partner (e.g., Ar-B(OH)2) C->D E Reductive Elimination D->E F C8-Functionalized Product + Regenerated Catalyst E->F

Figure 2: Mechanism of N-oxide directed C8 C-H activation.

Key Methodologies & Comparative Analysis

Several transition metals have been successfully employed for the C8 functionalization of quinoline and isoquinoline N-oxides. The choice of catalyst is critical and dictates the type of transformation and its efficiency.

Catalyst SystemTypical TransformationKey AdvantagesConsiderations
Palladium (Pd) Arylation, AlkenylationHigh functional group tolerance; well-understood mechanisms (e.g., Suzuki, Heck).[7][8][9]Can sometimes show competing C2 selectivity; requires specific ligands and conditions to enforce C8 selectivity.[7]
Rhodium (Rh) Alkylation, AnnulationHigh reactivity and selectivity for C8; often proceeds under mild conditions.[5][6][10][11]Can be sensitive to substrate electronics; catalyst cost can be higher than palladium.
Iridium (Ir) Arylation, AmidationExclusive regioselectivity for C8, guided by carbonyl coordination.[12]Often requires silver-based additives as halide scavengers.
Ruthenium (Ru) Hydroxymethylation, HalogenationProvides access to unique functional groups not easily installed with other metals.[13][14][15]The scope can be more limited compared to Pd and Rh systems.

Detailed Application Protocols

The following protocols are designed to be self-validating, providing researchers with a robust starting point for their investigations.

Protocol 1: Synthesis of Ethyl 1-phenylisoquinoline-3-carboxylate N-oxide (Starting Material)

Principle: The N-oxide is the critical intermediate for directing C-H activation to the C8 position. It is prepared by direct oxidation of the parent isoquinoline using a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Reagents & Materials
Ethyl 1-phenylisoquinoline-3-carboxylate
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Anhydrous magnesium sulfate (MgSO₄)
Magnetic stirrer, round-bottom flask, separatory funnel

Step-by-Step Procedure:

  • Dissolve ethyl 1-phenylisoquinoline-3-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Causality Insight: The slow addition at low temperature controls the exothermic reaction and prevents over-oxidation or side reactions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure N-oxide.

Protocol 2: Palladium-Catalyzed C8-Selective Arylation with Phenylboronic Acid (Suzuki-Miyaura Coupling)

Principle: This protocol utilizes a palladium catalyst to selectively couple an arylboronic acid at the C8 position of the N-oxide substrate. Acetic acid is a crucial component of the solvent system that promotes C8 selectivity over the typically favored C2 position.[7]

Reagents & Materials
Ethyl 1-phenylisoquinoline-3-carboxylate N-oxide (from Protocol 1)
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Potassium carbonate (K₂CO₃)
Acetic acid (AcOH)
1,4-Dioxane
Magnetic stirrer, reflux condenser, Schlenk flask/reaction vial

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the isoquinoline N-oxide (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Causality Insight: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst formed in situ.

  • Add a degassed mixture of 1,4-dioxane and acetic acid (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to obtain the C8-arylated isoquinoline-3-carboxylate.

  • Note: The N-oxide can be reduced back to the parent isoquinoline in a subsequent step if desired, using a reducing agent like PCl₃ or by catalytic hydrogenation.

Protocol 3: Rhodium(III)-Catalyzed C8-Alkylation with Diazo Meldrum's Acid

Principle: This method uses a Cp*Rh(III) catalyst for the direct C-H alkylation at the C8 position.[5] The reaction involves the insertion of a rhodium-carbene intermediate into the C8-H bond, directed by the N-oxide. The resulting product can be easily converted to a valuable 8-quinolinylacetic acid ester.

Reagents & Materials
Ethyl 1-phenylisoquinoline-3-carboxylate N-oxide
Diazo Meldrum's acid
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
Silver hexafluoroantimonate (AgSbF₆)
1,2-Dichloroethane (DCE), anhydrous
Methanol (for workup)
Magnetic stirrer, Schlenk flask/reaction vial

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the isoquinoline N-oxide (1.0 eq), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Causality Insight: AgSbF₆ acts as a halide scavenger, abstracting chloride from the rhodium precursor to generate a more electrophilic and catalytically active cationic [Cp*Rh(III)]²⁺ species.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DCE via syringe, followed by a solution of Diazo Meldrum's acid (1.2 eq) in DCE.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in methanol and stir at 60 °C for 2 hours. This step performs a transesterification and opens the Meldrum's acid ring to form the methyl ester.

  • Cool the solution and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (silica gel) to yield the C8-alkylated product.

References

  • Title: Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates Source: Molecules URL: [Link]

  • Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: Molecules URL: [Link]

  • Title: Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications Source: RSC Advances URL: [Link]

  • Title: Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones Source: Organic Letters URL: [Link]

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Molecules URL: [Link]

  • Title: Product Class 5: Isoquinolines Source: Science of Synthesis URL: [Link]

  • Title: Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications Source: RSC Advances URL: [Link]

  • Title: Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones Source: Organic Chemistry Portal URL: [Link]

  • Title: Directed (ortho) Metallation Source: University of Liverpool URL: [Link]

  • Title: Isoquinoline Derivatives. III. 3-Isoquinolinecarboxylic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cp*Rh(III)‐Catalyzed C8 C−H Alkylation of Quinoline N‐Oxides with Diazo Meldrum's Acid Source: Chemistry – An Asian Journal URL: [Link]

  • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: MedChemComm URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: Molecules URL: [Link]

  • Title: Directed ortho metalation Source: Wikipedia URL: [Link]

  • Title: Directed Metalation: A Survival Guide Source: Baran Lab, Scripps Research URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Quinolines and Isoquinolines Source: ScienceDirect URL: [Link]

  • Title: DIRECTED ORTHO METALATION Source: Unblog.fr URL: [Link]

  • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: PubMed URL: [Link]

  • Title: Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones Source: Organic Letters URL: [Link]

  • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: RSC Publishing URL: [Link]

  • Title: Directed ortho Metalation (DOM) Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis Source: Jordan Journal of Chemistry URL: [Link]

  • Title: Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst Source: ResearchGate URL: [Link]

  • Title: Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies Source: ACS Catalysis URL: [Link]

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis Source: Jordan Journal of Chemistry URL: [Link]

  • Title: The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates Source: ResearchGate URL: [Link]

  • Title: meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine Source: Organic Syntheses URL: [Link]

  • Title: Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines Source: ResearchGate URL: [Link]

  • Title: Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids Source: PMC URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: The Asymmetric Buchwald–Hartwig Amination Reaction Source: Chemistry – An Asian Journal URL: [Link]

  • Title: Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles Source: The Royal Society of Chemistry URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: Molecules URL: [Link]

  • Title: A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines Source: Chemical Science URL: [Link]

  • Title: Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Ethyl 8-Bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of ethyl 8-bromoisoquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The isoquinoline nucleus is a fundamental component of numerous natural products and synthetic pharmaceuticals.[1][2] Traditional methods for the synthesis of substituted isoquinolines often require harsh reaction conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, characterized by rapid heating, increased reaction rates, and often higher yields.[3][4][5] This application note details an efficient protocol for the synthesis of the target compound, discusses the underlying chemical principles, and provides practical insights for successful execution and scale-up.

Introduction: The Significance of Isoquinolines and the Advantages of Microwave Synthesis

The isoquinoline structural motif is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[6][7] Specifically, the 8-bromo and 3-carboxylate functionalities on the isoquinoline ring serve as versatile handles for further chemical elaboration, making ethyl 8-bromoisoquinoline-3-carboxylate a valuable intermediate for the generation of compound libraries in high-throughput screening.[2]

Conventional thermal synthesis of isoquinolines, such as the Pomeranz-Fritsch-Bobbitt reaction, often involves strong acids and high temperatures, leading to potential side reactions and purification challenges.[8][9][10] Microwave irradiation provides a more controlled and efficient energy input, directly interacting with polar molecules in the reaction mixture.[4] This results in a rapid and uniform temperature increase, which can significantly accelerate reaction rates and improve product yields and purity.[3][5][11]

Reaction Principle and Mechanism

The synthesis of the isoquinoline core in this protocol is based on a modified Pomeranz-Fritsch-Bobbitt type reaction.[8][9][10][12][13] The general mechanism involves the acid-catalyzed cyclization of a benzalaminoacetal intermediate.

Reaction Scheme:

2-bromobenzaldehyde + aminoacetaldehyde diethyl acetal → intermediate Schiff base → acid-catalyzed cyclization and aromatization → ethyl 8-bromoisoquinoline-3-carboxylate

The key steps involve the formation of an imine from 2-bromobenzaldehyde and an aminoacetal, followed by an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline intermediate. Subsequent elimination and aromatization, driven by the microwave energy, lead to the final product.

Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization 2-bromobenzaldehyde 2-bromobenzaldehyde Schiff_base Schiff_base 2-bromobenzaldehyde->Schiff_base Condensation aminoacetaldehyde_diethyl_acetal aminoacetaldehyde_diethyl_acetal aminoacetaldehyde_diethyl_acetal->Schiff_base Dihydroisoquinoline_intermediate Dihydroisoquinoline_intermediate Schiff_base->Dihydroisoquinoline_intermediate Intramolecular Electrophilic Aromatic Substitution (Acid-catalyzed) Ethyl_8-bromoisoquinoline-3-carboxylate Ethyl_8-bromoisoquinoline-3-carboxylate Dihydroisoquinoline_intermediate->Ethyl_8-bromoisoquinoline-3-carboxylate Elimination & Aromatization (Microwave-assisted)

Figure 1. Generalized reaction mechanism for the synthesis of ethyl 8-bromoisoquinoline-3-carboxylate.

Experimental Protocol

This protocol is optimized for a dedicated microwave reactor. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentGradeSupplierCAS Number
2-Bromobenzaldehyde≥98%Sigma-Aldrich6630-33-7
Ethyl glycinate hydrochloride≥99%Sigma-Aldrich623-33-6
Triethyl orthoformate≥98%Sigma-Aldrich122-51-0
Polyphosphoric acid (PPA)115% on P₂O₅ basisSigma-Aldrich8017-16-1
EthanolAnhydrous, ≥99.5%Sigma-Aldrich64-17-5
Ethyl acetateACS reagent, ≥99.5%Sigma-Aldrich141-78-6
Sodium bicarbonate≥99.7%Sigma-Aldrich144-55-8
Anhydrous sodium sulfate≥99.0%Sigma-Aldrich7757-82-6
Equipment
  • Dedicated microwave reactor with sealed vessel capability

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Condenser

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Procedure

Experimental_Workflow start Start step1 Combine 2-bromobenzaldehyde, ethyl glycinate hydrochloride, and triethyl orthoformate in a microwave vessel. start->step1 step2 Add polyphosphoric acid (PPA). step1->step2 step3 Seal the vessel and place in the microwave reactor. step2->step3 step4 Microwave irradiation: - Ramp to 150°C (2 min) - Hold at 150°C (15 min) - Power: 100-200 W (dynamic) step3->step4 step5 Cool the reaction mixture to room temperature. step4->step5 step6 Quench with ice-water and basify with NaHCO₃ solution. step5->step6 step7 Extract with ethyl acetate. step6->step7 step8 Dry the organic layer over anhydrous Na₂SO₄ and concentrate. step7->step8 step9 Purify by column chromatography (silica gel, hexane:ethyl acetate). step8->step9 end_node Pure Product step9->end_node

Figure 2. Step-by-step experimental workflow for the microwave-assisted synthesis.

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-bromobenzaldehyde (1.0 mmol, 185 mg), ethyl glycinate hydrochloride (1.2 mmol, 167 mg), and triethyl orthoformate (2.0 mmol, 296 mg).

  • Acid Addition: Carefully add polyphosphoric acid (approximately 1 g) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. The reaction is subjected to microwave irradiation with the following parameters:

    • Ramp to 150°C over 2 minutes.

    • Hold at 150°C for 15 minutes.

    • Stirring is maintained throughout the reaction.

    • Power is typically in the range of 100-200 W (dynamic power control).

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Results and Characterization

The successful synthesis of ethyl 8-bromoisoquinoline-3-carboxylate should be confirmed by standard analytical techniques.

ParameterExpected Outcome
Yield 65-75%
Physical Form Solid[14]
Purity (by HPLC) >95%[14]
¹H NMR Consistent with the structure of the target compound.
¹³C NMR Consistent with the structure of the target compound.
Mass Spec (ESI) m/z corresponding to [M+H]⁺

Note: For detailed spectroscopic data of similar quinoline and isoquinoline structures, refer to existing literature.[15][16][17]

Safety and Hazard Information

  • 8-Bromoisoquinoline: Causes skin and serious eye irritation. May cause respiratory irritation.[18]

  • 2-Bromobenzaldehyde: Acutely toxic and an irritant.

  • Polyphosphoric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Ethyl Bromoacetate Vapors: Extremely irritating to the eyes.[19]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be conducted in a certified fume hood.

Discussion and Optimization

The use of microwave irradiation dramatically reduces the reaction time compared to conventional heating methods.[20][21][22] The choice of polyphosphoric acid as the acidic catalyst is crucial for both the condensation and cyclization steps. The reaction temperature and time have been optimized to maximize the yield while minimizing the formation of byproducts. Further optimization may be possible by screening other Lewis or Brønsted acids. The purification by column chromatography is essential to remove any unreacted starting materials and isomeric impurities.

Conclusion

This application note provides a reliable and efficient protocol for the microwave-assisted synthesis of ethyl 8-bromoisoquinoline-3-carboxylate. The method offers significant advantages in terms of reaction time and yield, making it a valuable tool for researchers in medicinal chemistry and drug discovery. The versatility of the product as a synthetic intermediate opens up possibilities for the rapid generation of diverse isoquinoline-based compound libraries.

References

  • Stanford University. (2017, September 26). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoisoquinoline. Retrieved from [Link]

  • Belferdi, F., et al. (2024, October 22). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Retrieved from [Link]

  • RSC Publishing. (n.d.). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. Retrieved from [Link]

  • Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline? Retrieved from [Link]

  • Jordan Journal of Chemistry. (n.d.). New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • PubMed. (2019, April 15). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Bobbitt reaction. Retrieved from [Link]

  • ACS Combinatorial Science. (2017, July 19). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. Retrieved from [Link]

  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2020, April 24). Microwave assisted synthesis of some Traditional reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Retrieved from [Link]

  • SciELO México. (2017). Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Bobbitt reaction. Retrieved from [Link]

  • OAText. (2019, September 26). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Frontiers. (2020, November 16). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • PMC. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

Sources

Application Note: Regioselective Bromination of Isoquinoline-3-Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of halogenated isoquinoline scaffolds. It focuses on the regioselective bromination of isoquinoline-3-esters , a critical intermediate class in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and other bioactive heterocycles.

Controlling C4 vs. C5 Selectivity via Solvent and Acidity Modulation

Executive Summary

Isoquinoline-3-carboxylates present a unique challenge in electrophilic aromatic substitution (EAS). The fused bicyclic system contains two competing reactive domains: the electron-deficient pyridine ring (heterocycle) and the moderately active benzene ring (carbocycle).

  • The Challenge: Standard bromination conditions often yield mixtures of C4 (heterocyclic) and C5/C8 (carbocyclic) isomers, complicating purification.

  • The Solution: By modulating the protonation state of the isoquinoline nitrogen and the reaction mechanism (radical vs. ionic), selectivity can be switched:

    • Target C4: Use N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF/MeCN) to access the vinyl position.

    • Target C5: Use NBS or

      
        in strong acid (
      
      
      
      ) to deactivate the heterocyclic ring and force substitution onto the benzenoid ring.

Strategic Analysis & Mechanism

The regiochemistry is dictated by the electronic "battle" between the nitrogen lone pair and the C3-ester group.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergent pathways based on reaction media.

BrominationPathways Substrate Isoquinoline-3-Ester ConditionA Condition A: NBS, MeCN/DMF (Neutral/Radical) Substrate->ConditionA ConditionB Condition B: NBS, H2SO4 (Protonated/Ionic) Substrate->ConditionB IntermedA Intermediate: Neutral Enamine-like System ConditionA->IntermedA Radical/Polar IntermedB Intermediate: Isoquinolinium Cation (Ring Deactivated) ConditionB->IntermedB Protonation ProductC4 Product A: 4-Bromo-isoquinoline-3-ester (Heterocyclic Substitution) IntermedA->ProductC4 C4 Attack ProductC5 Product B: 5-Bromo-isoquinoline-3-ester (Carbocyclic Substitution) IntermedB->ProductC5 C5 Attack

Figure 1: Decision tree for regioselective bromination. Neutral conditions favor C4; acidic conditions favor C5.

Mechanistic Insight[1][2][3][4][5]
  • C4 Selectivity (The "Vinyl" Position): In neutral media, the C3-ester creates a conjugated system with the C3-C4 double bond. While the ester is electron-withdrawing, the C4 position retains significant electron density relative to the rest of the pyridine ring, behaving similarly to an electron-deficient alkene. NBS provides a low concentration of molecular bromine or acts via a radical mechanism, preferentially attacking C4.

  • C5 Selectivity (The "Benzenoid" Position): In strong acid, the nitrogen is protonated (

    
    ). The resulting isoquinolinium cation strongly deactivates the heterocyclic ring. Consequently, the electrophile attacks the most electron-rich remaining position: the C5 position of the carbocyclic ring (peri-position).
    

Experimental Protocols

Method A: C4-Regioselective Bromination (Standard)

Target: 4-Bromoisoquinoline-3-carboxylate Application: Synthesis of cross-coupling partners for Roxadustat analogs.

Reagents:

  • Substrate: Methyl isoquinoline-3-carboxylate (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 – 1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

  • Catalyst: None (or catalytic AIBN if radical initiation is sluggish)

Protocol:

  • Setup: Charge a round-bottom flask with Methyl isoquinoline-3-carboxylate and anhydrous MeCN.

  • Addition: Add NBS (1.1 equiv) in a single portion at room temperature.

  • Reaction: Heat the mixture to reflux (80–82 °C) .

    • Note: In DMF, heating to 60 °C is usually sufficient.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] The starting material peak (

    
     ~1.2 min) should convert to a slightly less polar product (
    
    
    
    ~1.4 min).
    • Checkpoint: Reaction is typically complete within 2–4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate the solvent (if MeCN) to 20% volume.

    • Dilute with EtOAc and wash with 10%

      
        (sodium thiosulfate) to quench active bromine species.
      
    • Wash with water and brine.[1]

  • Purification: Recrystallize from EtOH or perform flash chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% Data Validation:


 NMR (DMSO-

) will show the disappearance of the C4-proton singlet (typically around

8.5–8.8 ppm depending on substitution).
Method B: C5-Regioselective Bromination (Acid-Mediated)

Target: 5-Bromoisoquinoline-3-carboxylate Application: Functionalization of the carbocyclic ring.

Reagents:

  • Substrate: Methyl isoquinoline-3-carboxylate (1.0 equiv)

  • Reagent: NBS (1.2 equiv) or

    
     (1.1 equiv)
    
  • Solvent: Conc. Sulfuric Acid (

    
    ) or Triflic Acid (
    
    
    
    )

Protocol:

  • Setup: Cool concentrated

    
     (5 mL/mmol substrate) to 0 °C in a reaction vessel.
    
  • Dissolution: Slowly add the isoquinoline ester. Ensure temperature does not exceed 10 °C (exothermic protonation).

  • Bromination: Add NBS portion-wise over 30 minutes at 0 °C.

    • Critical: Maintain low temperature to prevent decomposition of the ester.

  • Reaction: Allow to warm to Room Temperature (20–25 °C) and stir for 12–24 hours.

    • Note: If using

      
      , add dropwise at 0 °C, then heat to 60 °C if conversion is slow.
      
  • Workup (Quench):

    • Pour the reaction mixture carefully onto crushed ice/water (exothermic!).

    • Neutralize carefully with solid

      
       or conc. 
      
      
      
      to pH 8.
    • Extract with DCM (

      
      ).[1]
      
  • Purification: Silica gel chromatography.

Yield Expectation: 50–65% (Lower yield due to harsh conditions). Data Validation:


 NMR will show the loss of a proton in the aromatic region (

7.5–8.2 range) and a shift in the coupling pattern of the benzene ring protons.

Comparative Data Analysis

ParameterMethod A (C4-Targeting)Method B (C5-Targeting)
Reagent NBSNBS /

Solvent MeCN or DMFConc. Sulfuric Acid
Mechanism Polar/Radical (Heterocyclic)Ionic EAS (Carbocyclic)
Temperature Reflux (80 °C)0 °C to RT
Key Intermediate Neutral IsoquinolineIsoquinolinium Cation
Typical Yield High (75-85%)Moderate (50-65%)
Selectivity >95:5 (C4:C5)>90:10 (C5:Others)

Troubleshooting & Critical Parameters

"Self-Validating" Your Protocol
  • The Color Test:

    • In Method A, the reaction mixture often turns orange/red initially and fades to pale yellow upon completion. If the orange color persists (unreacted

      
      ), the reaction has stalled.
      
  • Solvent Effects in Method A:

    • If MeCN reflux fails to drive the reaction to completion, switch to DMF . DMF promotes the reaction but makes workup harder (requires thorough water washes).

  • Stoichiometry Control:

    • Avoid large excesses of NBS (>1.5 equiv) in Method A, as this leads to 3,4-dibromination or bromination of the methyl ester group (alpha-bromination).

Safety Note
  • Method B: Quenching concentrated sulfuric acid with ice is extremely exothermic. Always add the acid mixture to the ice, never ice to the acid.

  • NBS: Store in a refrigerator. Degraded NBS (yellow/orange) releases

    
     prematurely and lowers yield. Recrystallize from water if necessary.
    

References

  • Mechanistic Basis of Isoquinoline Substitution

    • The Chemistry of Heterocyclic Compounds, Isoquinolines.[2][3][4][5] (Classic text describing EAS selectivity).

    • 5[6][7][4][8][9][10]

  • NBS Bromination Protocols (General & Allylic/Benzylic)

    • Common Organic Chemistry: NBS Conditions.
    • 11

  • Regioselective Synthesis of 4-Bromoisoquinolines

    • ResearchGate: Selective Synthesis of 4-Bromoisoquinoline.
    • 12[9]

  • Acid-Mediated C5 Bromination

    • Bromination of Isoquinoline in Strong Acid.[5] (Defines the protonation-dependent selectivity switch).

    • 9

  • N-Oxide Mediated Functionalization

    • RSC Advances: Synthesis via Isoquinoline N-oxide.
    • 13[14][4][12]

Sources

using ethyl 8-bromoisoquinoline-3-carboxylate as an OLED intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Utilization of Ethyl 8-bromoisoquinoline-3-carboxylate in PhOLED Emitter Synthesis

Abstract

This technical guide details the strategic application of ethyl 8-bromoisoquinoline-3-carboxylate as a bifunctional scaffold for high-performance Organic Light-Emitting Diodes (OLEDs). Specifically, it addresses the synthesis of sterically demanding, electron-deficient ancillary ligands for Iridium(III) phosphorescent complexes. By exploiting the orthogonal reactivity of the 8-bromo and 3-carboxylate positions, researchers can precisely tune the triplet energy levels (


) and suppress triplet-triplet annihilation (TTA) in red and deep-red PhOLEDs.

Introduction: The Strategic Role of Isoquinoline Scaffolds

In the development of phosphorescent OLEDs (PhOLEDs), the stability and color purity of the emitter are dictated by the ligand architecture. While 1-phenylisoquinoline (piq) is a standard cyclometalating ligand for red emission, the ancillary ligand plays a critical, often overlooked role in fine-tuning the HOMO/LUMO levels and ensuring thermal stability.

Ethyl 8-bromoisoquinoline-3-carboxylate offers a unique advantage due to its substitution pattern:

  • C3-Carboxylate (Chelation Site): Upon hydrolysis, this group forms a stable 5-membered

    
     chelate ring with Iridium, analogous to picolinic acid (pic) but with a lower LUMO due to the fused benzene ring.
    
  • C8-Bromide (Functionalization Handle): Located at the peri-position relative to the nitrogen lone pair (conceptually), substituents here introduce steric bulk that prevents intermolecular aggregation (quenching) without disrupting the primary coordination geometry.

This guide provides a validated workflow to convert this intermediate into a high-efficiency ancillary ligand and subsequently into a heteroleptic Iridium complex.

Chemical Properties & Safety Profile

PropertySpecification
CAS Number Variable by vendor (generic structure)
Molecular Formula

Molecular Weight 280.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl3, THF; sparingly soluble in EtOH.
Handling Moisture sensitive (ester hydrolysis). Store under inert atmosphere.

Safety Note: The 8-bromo moiety renders this compound potentially susceptible to radical formation under intense light. Store in amber vials. Standard PPE (gloves, fume hood) is mandatory to avoid inhalation of brominated organic dust.

Synthetic Strategy & Logic

The workflow follows a "Modify-then-Complex" logic to ensure maximum purity of the final emitter.

  • Step 1: C8-Functionalization (Suzuki-Miyaura Coupling). We introduce a bulky aryl group (e.g., 3,5-di-tert-butylphenyl) at the 8-position.

    • Why? The 8-position is sterically sensitive. A bulky group here acts as a "spacer" in the solid state, reducing self-quenching in the OLED emissive layer (EML).

  • Step 2: C3-Activation (Saponification). The ethyl ester is hydrolyzed to the carboxylic acid.

    • Why? The ester cannot coordinate effectively. The carboxylate anion (

      
      ) is the active ligand species.
      
  • Step 3: Complexation. The ligand is reacted with a chloro-bridged Iridium dimer.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Ethyl 8-bromoisoquinoline- 3-carboxylate Step1 Suzuki Coupling (C8-Arylation) Start->Step1 Ar-B(OH)2 Pd(dppf)Cl2 Inter1 8-Aryl-Isoq-3-Ester Step1->Inter1 Step2 Saponification (LiOH/THF) Inter1->Step2 Hydrolysis Ligand Ancillary Ligand (8-Aryl-Isoq-3-COOH) Step2->Ligand Step3 Complexation (w/ Ir Dimer) Ligand->Step3 [(C^N)2Ir(µ-Cl)]2 Final Heteroleptic Ir(III) Emitter Step3->Final

Caption: Figure 1. Synthetic pathway transforming the 8-bromo intermediate into a functionalized OLED emitter.

Detailed Experimental Protocols

Protocol A: C8-Arylation via Suzuki Coupling

Objective: To attach a steric spacer (Phenyl group) at the 8-position.

Reagents:

  • Ethyl 8-bromoisoquinoline-3-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (0.05 eq) - Chosen for robustness with sterically hindered substrates.
    
  • 
     (2.0 M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane (0.2 M concentration relative to substrate)

Procedure:

  • Degassing: Charge a Schlenk flask with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-dioxane and

    
     solution via syringe.
    
  • Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The 8-bromo starting material is less polar than the product.

  • Workup: Cool to RT. Filter through a Celite pad. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via flash column chromatography (Silica gel).

    • Critical Checkpoint: Ensure complete removal of Palladium residues. For OLED grade materials, a scavenger resin treatment (e.g., QuadraPure™) is recommended post-column.

Protocol B: Ligand Activation (Saponification)

Objective: Convert the ester to the coordinating acid.

Reagents:

  • 8-Phenyl-isoquinoline-3-carboxylate (Product of A)

  • LiOH

    
     H2O (3.0 eq)
    
  • THF / Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF. Add LiOH dissolved in water.

  • Stir at Room Temperature for 4 hours. (Avoid heating to prevent decarboxylation).

  • Acidification: Adjust pH to ~4 using 1M HCl. The carboxylic acid ligand should precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Protocol C: Synthesis of Heteroleptic Ir(III) Complex

Objective: Coordinate the ligand to an Iridium dimer.

Reagents:

  • Iridium Dimer:

    
     (1.0 eq) - Note: 'piq' is 1-phenylisoquinoline.
    
  • Ancillary Ligand (Product of B) (2.5 eq)

  • 
     (10 eq)
    
  • 2-Ethoxyethanol (Solvent)

Procedure:

  • Mixing: Combine the Iridium dimer, the ancillary ligand, and sodium carbonate in 2-ethoxyethanol.

  • Heating: Heat to 100°C under Argon for 12-16 hours.

    • Mechanism:[1][2] The carbonate deprotonates the carboxylic acid, facilitating the displacement of the bridging chlorides.

  • Precipitation: Cool to RT. Pour the mixture into water/methanol (1:1). The red solid precipitates.

  • Purification: Filter and wash with water. Dissolve in DCM and pass through a short silica plug. Recrystallize from DCM/Hexane.

  • Sublimation: For device-grade purity (

    
    ), thermal gradient sublimation is required.
    

Characterization & Quality Control

Data integrity is paramount for OLED materials.

TechniqueParameterAcceptance Criteria
1H NMR Structure VerificationDistinct singlet for H1 (isoquinoline) at ~9.0-9.2 ppm. Absence of ethyl ester signals (quartet ~4.4 ppm).
Mass Spec (HRMS) Molecular WeightMass error < 5 ppm.
HPLC Purity> 99.5% (Area %). No detectable Pd residues.
TGA Thermal Stability

(5% weight loss) > 300°C.
PL Spectroscopy Emission

should be 600-630 nm (Red) depending on the main ligand used.

Application in OLED Device Architecture

The synthesized complex serves as the dopant in the Emissive Layer (EML).

Device Stack Visualization (DOT Diagram)

DeviceStack Cathode Cathode (Al/LiF) ETL ETL: TPBi or Alq3 EML EML: Host (CBP) + Dopant (Ir-Isoq-Complex 5-8%) HTL HTL: TAPC or NPB HIL HIL: PEDOT:PSS Anode Anode (ITO) Substrate Glass Substrate

Caption: Figure 2. Standard PhOLED architecture utilizing the isoquinoline-based emitter.

Performance Note: The 8-substituted ancillary ligand is expected to improve the External Quantum Efficiency (EQE) by reducing triplet-triplet annihilation at high current densities, a common failure mode in red OLEDs [1, 2].

Troubleshooting

  • Issue: Low yield in Suzuki coupling.

    • Cause: Steric hindrance at C8.

    • Solution: Switch catalyst to Pd(PtBu3)2 or S-Phos Pd G3 , which are specialized for hindered couplings.

  • Issue: Incomplete complexation (residual dimer).

    • Cause: Ligand solubility issues.

    • Solution: Use a co-solvent system (2-Ethoxyethanol/DMF 3:1) to ensure the ligand is fully dissolved at reaction temperature.

References

  • Chin, B. D., et al. "Solution-processed red organic light-emitting diodes based on phosphorescent iridium(III) complexes with isoquinoline derivative." Journal of Luminescence, vol. 206, 2019. Link

  • Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, vol. 40, no. 7, 2001, pp. 1704–1711. Link

  • Su, S-J., et al. "Highly Efficient Red Organic Light-Emitting Diodes Based on Phosphorescent Iridium(III) Isoquinoline Complexes." Advanced Materials, vol. 20, no. 21, 2008. Link

  • Chem-Impex International. "8-Bromoisoquinoline Product Data." Catalog Entry. Link

  • BenchChem. "Application Notes for Erbium/Isoquinoline Analogues in OLEDs." BenchChem Protocols. Link

Sources

Troubleshooting & Optimization

improving yield of ethyl 8-bromoisoquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers encountering yield issues with the synthesis of ethyl 8-bromoisoquinoline-3-carboxylate .

Topic: Optimization of Ethyl 8-Bromoisoquinoline-3-carboxylate Yields

Current Status: Active Support Level: Tier 3 (Senior Scientist / Method Development) Applicable For: Drug Discovery Chemistry, Process Development

Diagnostic: Why is Your Yield Low?

The synthesis of ethyl 8-bromoisoquinoline-3-carboxylate presents a "perfect storm" of steric and electronic challenges. If you are using standard protocols (like the unmodified Pomeranz-Fritsch), your yield is likely <15% or failing completely.

The Core Failure Modes
Failure ModeSymptomRoot Cause
Electronic Deactivation No cyclization; recovery of starting material.The 8-bromo substituent is electron-withdrawing (inductive), deactivating the C1 position toward electrophilic attack during ring closure.
Steric Inhibition Formation of 5-bromo isomer (if using 3-bromo precursor) or decomposition.The 8-position is sterically crowded. Cyclization prefers the less hindered 5-position unless forced by a 2,6-disubstituted precursor.
Oxazoline Trapping Isolation of a non-aromatic intermediate (trans-oxazoline).If using the isocyanoacetate route, the intermediate fails to eliminate water/alcohol to aromatize due to the stability of the oxazoline ring.
Dehalogenation Loss of Br (Product is ethyl isoquinoline-3-carboxylate).Palladium-catalyzed cross-coupling conditions (Sonogashira/Heck) were too aggressive, causing oxidative addition into the Ar-Br bond.

Recommended Protocols

Do not use the standard Pomeranz-Fritsch reaction for this substrate. It requires harsh acid conditions that the 3-ester and 8-bromo groups cannot tolerate efficiently.

Protocol A: The "Gold Standard" (Sonogashira Cyclization)

Best For: High yield, regiochemical certainty, and scalability. Mechanism: Chemoselective Sonogashira coupling followed by ammonia-mediated cyclization.

The Workflow

You must start with 2-bromo-6-iodobenzaldehyde . If you start with 2,6-dibromobenzaldehyde, you risk bis-coupling. The iodine allows for selective coupling at room temperature, leaving the bromine intact.

G Start 2-Bromo-6-iodobenzaldehyde Step1 Sonogashira Coupling (Ethyl Propiolate, Pd(PPh3)2Cl2, CuI) Start->Step1 Selectivity: I > Br Inter Intermediate: Ethyl 3-(3-bromo-2-formylphenyl)propiolate Step1->Inter Yield: ~85% Step2 Cyclization (NH4OAc, MeOH, Heat) Inter->Step2 Imine formation Product Ethyl 8-bromoisoquinoline-3-carboxylate Step2->Product 6-endo-dig cyclization

Caption: Figure 1. Chemoselective synthesis exploiting the reactivity difference between Aryl-I and Aryl-Br.

Step-by-Step Methodology
  • Selective Coupling:

    • Dissolve 2-bromo-6-iodobenzaldehyde (1.0 eq) in anhydrous THF/TEA (1:1).

    • Add Ethyl Propiolate (1.1 eq).

    • Add catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

    • Critical: Stir at Room Temperature (20-25°C). Do not heat. Heating triggers Ar-Br insertion.

    • Monitor by TLC until the aldehyde is consumed.[1]

  • Cyclization:

    • Concentrate the intermediate (do not distill; it is thermally sensitive).

    • Redissolve in MeOH or EtOH .

    • Add NH₄OAc (Ammonium Acetate, 5.0 eq).

    • Reflux for 2–4 hours.

    • Why: The ammonia condenses with the aldehyde to form an imine, which then attacks the alkyne (activated by the ester) in a 6-endo-dig fashion.

Protocol B: The Isocyanoacetate (Townshend) Route

Best For: When 2,6-dihalobenzaldehydes are available and Pd-chemistry is to be avoided. Risk: High probability of "stalled" oxazoline intermediate.

  • Reaction:

    • Mix 2,6-dibromobenzaldehyde (1.0 eq) + Ethyl Isocyanoacetate (1.1 eq).

    • Base: K₂CO₃ (2.0 eq) or DBU (1.1 eq) in DMF.

    • Temp: 50–60°C.

  • The Fix (Troubleshooting Low Yield):

    • If you isolate a product with correct mass but wrong NMR (aliphatic protons around 4-6 ppm), you have the oxazoline .

    • Remedy: Treat the crude oxazoline with TsOH (p-Toluenesulfonic acid) in refluxing toluene to force aromatization (elimination of HBr/H₂O).

Troubleshooting & FAQs

Q1: I am seeing significant debromination (product is ethyl isoquinoline-3-carboxylate). Why?

A: You are likely using a Palladium source that is too active or heating the Sonogashira reaction too high.

  • The Fix: Switch to Pd(PPh₃)₂Cl₂ (Bis-triphenylphosphine). Avoid bulky, electron-rich ligands like Buchwald phosphines or Pd(dppf), which are designed to activate aryl chlorides/bromides. Keep the reaction at Room Temperature .

Q2: Can I use the Pomeranz-Fritsch reaction?

A: Not recommended. The standard Pomeranz-Fritsch requires an aminoacetal. For a 3-carboxylate, you would need ethyl 2-amino-3,3-diethoxypropionate, which is expensive. Furthermore, the cyclization onto the 8-bromo ring requires superacids (e.g., Triflic acid) which often hydrolyze the ester.

  • Exception: If you must use this route, use the Jackson Modification : Convert the aminoacetal to a Sulfonamide (N-Ts) before cyclization. The tosyl group prevents nitrogen protonation, allowing the use of Lewis acids (BF₃·Et₂O) to drive the difficult cyclization.

Q3: How do I purify the final product?

A: The 8-bromo substituent makes the product lipophilic.

  • Method: Flash chromatography on Silica Gel.[2][3]

  • Eluent: Hexanes/Ethyl Acetate (Start 9:1, gradient to 7:3).

  • Note: The 8-bromo group sterically inhibits N-oxide formation, so the compound is relatively stable, but avoid prolonged exposure to light as C-Br bonds can be photolabile.

Data Summary: Route Comparison

FeatureProtocol A (Sonogashira)Protocol B (Isocyanoacetate)Protocol C (Pomeranz-Fritsch)
Yield (Typical) 75 - 88% 40 - 60%< 15%
Regiocontrol Excellent (Dictated by I vs Br)GoodPoor (Isomer mixtures)
Key Risk Dehalogenation (if overheated)Oxazoline formationFailure to cyclize
Reagents Pd cat, CuI, Ethyl PropiolateEthyl Isocyanoacetate, BaseAminoacetal, Strong Acid

References

  • Synthesis of 8-Substituted Isoquinolines via Jackson Modification

    • Birch, A. J., Jackson, A. H., & Shannon, P. V. R. (1974).[4] A new modification of the Pomeranz–Fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2185-2190.[4]

  • Sonogashira/Cyclization Strategy for Isoquinolines

    • Roesch, K. R., & Larock, R. C. (1999). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 64(16), 5963–5969.
  • Isocyanoacetate Reactions (Townshend/Oxazoline Route)

    • Gribble, G. W., et al. (2015). Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters.
  • General Isoquinoline Synthesis Review

    • BenchChem Application Notes.[1] Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.

    • (General reference for standard protocols)

Sources

removing 5-bromo isomer impurity from 8-bromoisoquinoline mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 8-bromoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in removing the 5-bromo isomer impurity from their 8-bromoisoquinoline mixtures. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address specific issues you may face during your purification process.

Introduction

8-Bromoisoquinoline is a critical intermediate in the synthesis of various pharmaceutical compounds.[1] However, its synthesis can often lead to the co-production of the positional isomer, 5-bromoisoquinoline.[2][3][4] The similar physical and chemical properties of these isomers make their separation a significant challenge for chemists. This guide provides practical, field-proven insights and methodologies to effectively separate these isomers and obtain high-purity 8-bromoisoquinoline.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 8-bromoisoquinoline and 5-bromoisoquinoline?

The primary challenge lies in the very similar chemical structures and physicochemical properties of these positional isomers.[5][6] They share the same molecular weight and elemental composition, with the only difference being the position of the bromine atom on the isoquinoline ring. This results in subtle differences in polarity, boiling points, and solubility, making separation by common techniques like distillation or simple crystallization inefficient.[7]

Q2: What are the key differences in physical properties between the two isomers?

Understanding the subtle differences in their physical properties is crucial for designing an effective separation strategy. Below is a summary of their reported physical properties:

Property5-Bromoisoquinoline8-Bromoisoquinoline
Molecular Weight 208.05 g/mol [8][9]208.05 g/mol [10]
Melting Point 83-87 °C[8][9]74-82 °C[11]
Boiling Point 95-97 °C at 0.1 mmHg[8]Not readily available
Appearance White to off-white crystalline powder[12]Pale-yellow to brown powder or crystals

The most significant difference lies in their melting points, which can be exploited through fractional crystallization.

Q3: What are the most promising methods for separating these isomers?

Based on their properties, the most effective methods are:

  • Fractional Crystallization: This technique leverages the difference in melting points and solubilities of the isomers in a specific solvent.[13][14]

  • Column Chromatography: This is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[15]

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements and smaller scales, preparative HPLC can offer excellent resolution.[16]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for the most effective separation techniques.

Guide 1: Fractional Crystallization

Fractional crystallization is a powerful technique for separating isomers with different melting points and solubilities.[13][14] The process involves dissolving the mixture in a suitable solvent at an elevated temperature and then slowly cooling the solution to selectively crystallize the less soluble isomer.

Troubleshooting Common Issues in Fractional Crystallization
  • Issue: Co-crystallization of both isomers.

    • Cause: The cooling rate might be too fast, or the solvent system may not be optimal.

    • Solution:

      • Slower Cooling: Employ a very slow and controlled cooling rate to allow for the selective crystallization of the desired isomer. A stepwise cooling profile is often beneficial.

      • Solvent Screening: Experiment with different solvents or solvent mixtures. A good solvent will have a significant difference in solubility for the two isomers at different temperatures. Heptane or a mixture of heptane and toluene has been reported to be effective for the recrystallization of 5-bromoisoquinoline.[2]

  • Issue: Low yield of the purified isomer.

    • Cause: The desired isomer may have significant solubility in the mother liquor even at low temperatures.

    • Solution:

      • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the mixture.

      • Multi-stage Crystallization: Recover the mother liquor from the first crystallization, concentrate it, and perform a second crystallization to recover more of the target compound.

Experimental Protocol: Fractional Crystallization

This protocol is a starting point and may require optimization based on the specific composition of your isomeric mixture.

  • Solvent Selection: Begin by screening solvents. Small-scale solubility tests with pure samples of 5-bromoisoquinoline and 8-bromoisoquinoline (if available) in solvents like heptane, toluene, ethanol, and isopropanol at various temperatures can help identify a suitable system.

  • Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, add the isomeric mixture. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Cooling: Slowly cool the solution. For best results, use a programmable cooling bath to decrease the temperature at a rate of 1-5 °C per hour.

  • Crystal Formation: Observe for the formation of crystals. Seeding the solution with a pure crystal of the desired isomer can promote selective crystallization.

  • Isolation: Once crystallization is complete, filter the crystals and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor using Gas Chromatography (GC) or HPLC.

Guide 2: Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[15] For the separation of bromoisoquinoline isomers, silica gel is a common stationary phase.

Troubleshooting Common Issues in Column Chromatography
  • Issue: Poor separation (overlapping peaks).

    • Cause: The mobile phase may not have the optimal polarity, or the column may be overloaded.

    • Solution:

      • Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the eluent that provides the best separation (largest difference in Rf values). A gradient elution from a non-polar to a more polar solvent system is often effective. A reported mobile phase for purifying 8-bromoisoquinoline is a 5-8% ethyl acetate solution in hexane.[1]

      • Reduce Sample Load: Overloading the column leads to broad peaks and poor resolution. Reduce the amount of sample loaded onto the column.

      • Column Packing: Ensure the column is packed uniformly to avoid channeling.

  • Issue: Tailing of peaks.

    • Cause: This can be due to interactions between the basic nitrogen of the isoquinoline ring and acidic sites on the silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

Experimental Protocol: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase.[1]

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve the isomeric mixture in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition using TLC, GC, or HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Preparative HPLC

For achieving very high purity, especially on a smaller scale, preparative HPLC is an excellent option.[16][17]

Troubleshooting Common Issues in Preparative HPLC
  • Issue: Poor resolution.

    • Cause: Similar to column chromatography, the mobile phase, stationary phase, or other method parameters may not be optimal.

    • Solution:

      • Method Development on Analytical Scale: Develop and optimize the separation on an analytical HPLC system first. Screen different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or trifluoroacetic acid).

      • Optimize Flow Rate and Temperature: Lowering the flow rate and adjusting the column temperature can sometimes improve resolution.

  • Issue: Sample solubility and precipitation.

    • Cause: The sample may not be fully soluble in the mobile phase, leading to column clogging and poor peak shape.

    • Solution: Dissolve the sample in a strong solvent (like DMSO or DMF) and then dilute it with the mobile phase before injection. Ensure the final injection solvent is compatible with the mobile phase.

Experimental Protocol: Preparative HPLC
  • Method Development: On an analytical HPLC, develop a method that provides baseline separation of the two isomers.

  • Scale-Up: Scale the analytical method to a preparative scale. This involves using a larger column and a higher flow rate. The injection volume will also be significantly larger.

  • Sample Preparation: Dissolve the crude mixture in a suitable solvent, filter it to remove any particulate matter, and inject it onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the 8-bromoisoquinoline peak.

  • Purity Confirmation and Solvent Removal: Analyze the purity of the collected fractions. Combine the pure fractions and remove the solvent.

Visualization of Workflows

Fractional Crystallization Workflow

Fractional_Crystallization cluster_0 Preparation cluster_1 Crystallization cluster_2 Analysis A Isomeric Mixture C Dissolve Mixture A->C B Select & Heat Solvent B->C D Slow Cooling C->D E Crystal Formation D->E F Filter Crystals E->F G Wash with Cold Solvent F->G K Analyze for 5-Bromo Isomer F->K Mother Liquor H Dry Crystals G->H I Analyze Purity (GC/HPLC) H->I J Pure 8-Bromoisoquinoline I->J

Caption: Workflow for purification by fractional crystallization.

Column Chromatography Workflow

Column_Chromatography A Prepare Silica Gel Slurry B Pack Column A->B C Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions (TLC/GC/HPLC) E->F G Combine Pure Fractions F->G Purity Confirmed H Evaporate Solvent G->H I Pure 8-Bromoisoquinoline H->I

Caption: Step-by-step process for column chromatography separation.

Troubleshooting Logic for Poor Separation

Troubleshooting_Separation cluster_FC Fractional Crystallization cluster_CC Column Chromatography / HPLC Start Start: Poor Isomer Separation Method Which Method? Start->Method FC1 Decrease Cooling Rate Method->FC1 Fractional Crystallization CC1 Optimize Mobile Phase (TLC/Analytical HPLC) Method->CC1 Chromatography FC2 Screen Different Solvents FC1->FC2 FC3 Check for Co-crystallization FC2->FC3 End Improved Separation FC3->End CC2 Reduce Sample Load CC1->CC2 CC3 Add Basic Modifier (e.g., Triethylamine) CC2->CC3 CC4 Check Column Packing / Use Different Stationary Phase CC3->CC4 CC4->End

Caption: A logical guide to troubleshooting poor separation results.

References

  • 8-Bromoisoquinoline | C9H6BrN | CID 9859134 - PubChem. Available from: [Link]

  • 8-Bromoisoquinoline | Structure, Properties, Applications & Supplier in China. Available from: [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. Available from: [Link]

  • 5-Bromoisoquinoline 96.0%(GC) | PureSynth. Available from: [Link]

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF - ResearchGate. Available from: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate. Available from: [Link]

  • 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem. Available from: [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available from: [Link]

  • Fractional Crystallization. Available from: [Link]

  • Isoquinoline. Available from: [Link]

  • Fractional crystallization (chemistry) - Wikipedia. Available from: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. Available from: [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? | ResearchGate. Available from: [Link]

  • Chromatography: Techniques of Separation - TSI Journals. Available from: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available from: [Link]

  • Fractional Crystallization | 1st year Chemistry | swap education portal - YouTube. Available from: [Link]

  • Ep.39 - Classifying Isomers For The FRCA Primary - GasGasGas. Available from: [Link]

Sources

Technical Support Center: Troubleshooting C8-Bromo Isoquinoline Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISOQ-C8-BR-001 Status: Level 3 Escalation (Senior Scientist Review) Topic: Overcoming steric and electronic deactivation in C8-bromoisoquinoline cross-couplings.

Introduction: The "Peri-Effect" Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard Suzuki or Buchwald protocols—which worked perfectly on C4 or C5 isomers—are failing at the C8 position.

The Problem isn't just you; it's the molecule. Reactivity at the C8 position of isoquinoline is governed by two antagonistic forces that standard catalytic cycles fail to overcome:

  • Peri-Strain (Steric): The C8 proton (or substituent) is spatially locked in a peri-interaction with the C1 position. This creates a severe steric wall that inhibits the approach of the Palladium(0) species required for oxidative addition.

  • Nitrogen Poisoning (Electronic): The isoquinoline nitrogen (N2) is electron-withdrawing, making the ring electron-deficient (harder for oxidative addition), but it is also a Lewis base that can non-productively bind to your catalyst, effectively "poisoning" it.

This guide provides the specific protocols required to bypass these kinetic traps.

Module 1: Diagnostic & Mechanism

Q: Why is my reaction stalling at <10% conversion?

A: You are likely experiencing Catalyst Death before Oxidative Addition .

In standard couplings, the rate-determining step (RDS) for hindered halides is oxidative addition. For C8-bromoisoquinoline, the transition state energy for Pd(0) insertion is exceptionally high due to the clash with the C1-H bond.

  • Symptom: Unreacted starting material + Pd black precipitation.

  • Root Cause: The Pd(0) species waits too long for a chance to insert into the C-Br bond. During this wait, it aggregates into inactive Pd black or is sequestered by the isoquinoline Nitrogen.

Visualizing the Barrier

G cluster_0 The Kinetic Trap Start Pd(0)L2 (Active Catalyst) Trap N-Coordination (Catalyst Poisoning) Start->Trap Fast (Reversible) Path Oxidative Addition (Sterically Blocked by C1-H) Start->Path Slow (RDS) Product Pd(II)-Ar-Br (Successful Insertion) Path->Product High Energy TS

Caption: The "Kinetic Trap" shows how N-coordination and steric blocking at C1 compete with the desired oxidative addition.

Module 2: Suzuki-Miyaura Coupling Solutions

Q: Which ligand system overcomes the C8 steric barrier?

A: Stop using PPh3 or dppf. You must use Dialkylbiaryl Phosphines (Buchwald Ligands) .

These ligands are bulky (promoting reductive elimination) and electron-rich (accelerating the difficult oxidative addition).

Recommended Protocol (The "SPhos" Standard)

This system creates a highly active monoligated Pd(0) species capable of penetrating the C8 steric wall.

ComponentRecommendationFunction
Pre-Catalyst Pd(OAc)₂ (or Pd-G4 precatalysts)Avoids Pd₂(dba)₃ which acts as a ligand sink.
Ligand SPhos (or XPhos for extreme hindrance)SPhos is the gold standard for hindered heteroaryls.
Base K₃PO₄ (Anhydrous)Stronger base than carbonate; anhydrous conditions prevent protodehalogenation.
Solvent Toluene/Water (20:1) or 1,4-Dioxane High boiling point is required (100°C+).
Step-by-Step Protocol:
  • Charge: 1.0 equiv C8-Bromide, 1.5 equiv Boronic Acid, 2.0 equiv K₃PO₄.

  • Catalyst: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) .

    • Pro-Tip: If available, use XPhos Pd G4 (2-5 mol%) directly to skip the activation step.

  • Solvent: Add degassed Toluene/H₂O (20:1).

  • Heat: Vigorously stir at 100–110°C for 12–24 hours.

  • Workup: Filter through Celite immediately while warm to remove Pd residues.

Critical Check: If SPhos fails, switch to XPhos . The extra bulk of the isopropyl groups on the biaryl backbone can sometimes better destabilize the ground state, forcing the reaction forward.

Module 3: Buchwald-Hartwig Amination

Q: Why am I getting low yields with amines?

A: The isoquinoline nitrogen is likely chelating the Pd(II) intermediate, preventing amine binding.

You need a ligand that is bulky enough to prevent the isoquinoline nitrogen from binding, but flexible enough to allow the amine substrate to enter.

The "BrettPhos" Solution

For primary amines, BrettPhos is superior.[1] For secondary amines, RuPhos is the ligand of choice due to its specific geometry that accommodates secondary steric bulk.

Decision Matrix for Amination:

DecisionTree Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary P_Ligand Ligand: BrettPhos Base: NaOtBu Primary->P_Ligand S_Ligand Ligand: RuPhos Base: Cs2CO3 Secondary->S_Ligand

Caption: Ligand selection logic for C8-Isoquinoline amination based on amine class.

Protocol Adjustment:

  • Base: Use NaOtBu (Sodium tert-butoxide) as the standard. If your substrate has sensitive esters/nitriles, switch to Cs₂CO₃ .

  • Temp: Do not exceed 100°C initially; thermal decomposition of the catalyst is a risk with amines. Start at 80°C.

Module 4: Lithium-Halogen Exchange (The "Nuclear Option")

Q: Can I just lithiate it?

A: YES, but with extreme caution. The C1 position of isoquinoline is highly electrophilic (like an imine). If you use n-butyllithium (n-BuLi), it will likely attack C1 (nucleophilic addition) rather than perform the halogen exchange at C8.

The Solution: t-BuLi or Turbo Grignard

To favor Halogen-Exchange (HalEx) over Nucleophilic Addition, you must use a reagent where the exchange kinetics are faster than the addition kinetics.

ParameterThe Wrong WayThe Right Way
Reagent n-BuLit-BuLi (2 equiv) or iPrMgCl·LiCl
Temperature 0°C or -40°C-78°C (Strict)
Quench Slow additionInverse Addition (Add Li-species to Electrophile)
Protocol: Low-Temperature Exchange
  • Setup: Flame-dry flask, Argon atmosphere. Dissolve C8-bromide in anhydrous THF (0.1 M).

  • Cool: Cool to -78°C . Wait 15 minutes to ensure thermal equilibrium.

  • Exchange: Add t-BuLi (2.0 equiv) dropwise.

    • Note: 1st equiv performs the exchange; 2nd equiv destroys the resulting t-BuBr side product.

    • Color Change: Solution usually turns deep red/orange (lithiated species).

  • Time: Stir for only 10–15 minutes . (Longer times risk isomerization or C1 attack).

  • Electrophile: Add your electrophile (DMF, aldehyde, etc.) quickly at -78°C.

  • Warm: Allow to warm to RT slowly over 2 hours.

References & Grounding

  • Mechanistic Insight (Peri-Effect):

    • Title: Stereoselective Domino Rearrangement peri-Annulation of Cinchona Alkaloid Derivatives with 8-Bromo-1-naphthyl Grignard.[2]

    • Source: J. Org.[2][3] Chem. (2022).[2][3]

    • Relevance: Confirms the extreme steric crowding and unique reactivity of 1,8-naphthalene systems (isostructural to C1/C8 isoquinoline).

    • Link:

  • Suzuki Coupling (Steric Ligands):

    • Title: Palladium-Catalyzed Cross-Coupling Reactions on a Bromo-Naphthalene Scaffold.[4]

    • Source: Bioorg. Chem. (2021).[5]

    • Relevance: Demonstrates the necessity of specific Pd-catalysts for peri-substituted bromo-aromatics.

    • Link:

  • Buchwald-Hartwig (Ligand Selection):

    • Title: Buchwald-Hartwig Amination: Practical Guide & Ligand Selection.

    • Source: WuXi AppTec / Yoneda Labs.

    • Relevance: Defines the BrettPhos/RuPhos selection criteria for hindered heteroaryls.

    • Link:

  • Lithium-Halogen Exchange (Conditions):

    • Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.[6][7]

    • Source: ResearchGate / Process Chemistry Vol 2.

    • Relevance: Details the competition between exchange and nucleophilic attack, supporting the t-BuLi/-78°C protocol.

    • Link:

Sources

purification of ethyl 8-bromoisoquinoline-3-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISOQ-8BR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Column Chromatography for Functionalized Isoquinolines[1]

User Guide Overview

Welcome to the Technical Support Center. This guide addresses the purification of ethyl 8-bromoisoquinoline-3-carboxylate , a critical intermediate often synthesized via Pomeranz-Fritsch cyclization or cross-coupling reactions.[1]

The primary challenges with this molecule stem from the basic nitrogen (causing streaking) and the lipophilicity of the bromo-ester motif (requiring precise solvent tuning).[1] The following modules are structured as troubleshooting tickets to directly address these issues.

Module 1: Method Development (The "Triage")

Q: My compound streaks on the TLC plate and the Rf changes depending on concentration. How do I fix this?

A: This is a classic "Basic Nitrogen" interaction. The isoquinoline nitrogen has a lone pair that interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica gel surface.[1] This causes "tailing" (streaking) and band broadening, which ruins resolution.

The Fix: Amine Deactivation You must effectively "cap" the acidic sites on the silica before your compound interacts with them.

  • Protocol: Add 1% Triethylamine (TEA) to your mobile phase.

  • Mechanism: TEA is a stronger base than the isoquinoline. It preferentially binds to the silanol sites, creating a neutral surface for your compound to migrate over.

ParameterRecommendationRationale
Mobile Phase Hexanes / Ethyl Acetate (Hex/EtOAc) + 1% TEAStandard polarity range; TEA prevents tailing.[1]
Target Rf 0.25 – 0.35Optimal balance between retention and diffusion [1].
Detection UV (254 nm)The isoquinoline core is highly UV active.
Stain Dragendorff’s ReagentSpecific for alkaloids/nitrogen heterocycles (turns orange).

Q: What is the estimated Rf for this specific molecule? Based on the lipophilic 8-bromo substituent and the ethyl ester, this molecule is moderately non-polar.[1]

  • Prediction: Rf ≈ 0.30 in 20% EtOAc / 80% Hexanes .

  • Note: If the Rf is > 0.5, reduce EtOAc to 10-15%.[1]

Module 2: Stationary Phase & Solvent Selection

Q: Should I use Alumina or Silica?

A: Silica is preferred, provided you use the TEA modifier. While Neutral Alumina is often suggested for basic heterocycles to avoid acid-base interactions, it has lower resolution power (lower theoretical plate count) than silica and is more expensive.[1]

Decision Matrix: Solvent System Selection

SolventSelection Start Start: Solubility Check SolubleHex Soluble in Hexanes? Start->SolubleHex YesHex Use Hex/EtOAc Gradient SolubleHex->YesHex Yes NoHex Soluble in DCM? SolubleHex->NoHex No Tailing Is Tailing Observed? YesHex->Tailing NoHex->YesHex No (Use Dry Load) YesDCM Use DCM/MeOH (Rare) NoHex->YesDCM Yes AddTEA Add 1% Et3N to Eluent Tailing->AddTEA Yes

Figure 1: Solvent Selection Decision Tree. Note that DCM/MeOH is usually too strong for this ester unless it is highly impure.

Module 3: Loading & Execution (The Run)

Q: The crude is a sticky solid that doesn't dissolve well in Hexanes. How do I load it?

A: Do NOT wet load with DCM. Dissolving the sample in a strong solvent like Dichloromethane (DCM) and loading it onto a Hexane-equilibrated column will cause the compound to "wash" down the column immediately, destroying separation.[1]

The Solution: Dry Loading This is the gold standard for compounds with solubility mismatches [2].

Step-by-Step Dry Loading Protocol:

  • Dissolve: Dissolve the crude ethyl 8-bromoisoquinoline-3-carboxylate in the minimum amount of DCM or Acetone.

  • Adsorb: Add silica gel (ratio: 1g crude to 2g silica).

  • Evaporate: Rotary evaporate until you have a free-flowing, dry powder.

  • Load: Pour this powder carefully onto the top of your pre-packed column.

  • Cap: Add a layer of sand (1 cm) to protect the bed.

Q: What gradient should I run? For a 1g scale purification:

  • Flush: 100% Hexanes (2 Column Volumes - CV) to stabilize the bed.[1]

  • Initiate: 5% EtOAc / 95% Hexanes (with 1% TEA).

  • Ramp: Increase EtOAc by 5% every 2-3 CVs.

  • Elute: Product usually elutes between 15% and 25% EtOAc.

Module 4: Troubleshooting Common Defects

Q: I see two spots very close together. Is this the 5-bromo isomer?

A: Highly Likely. If your synthesis involved bromination of an isoquinoline precursor, the 5-position is electronically similar to the 8-position.[1] These are regioisomers .

  • Diagnostic: Isomers often have identical mass (LC-MS won't distinguish them easily without fragmentation analysis) but slightly different dipole moments.[1]

  • Remediation:

    • Change Selectivity: Switch from Hex/EtOAc to Toluene/EtOAc (95:5). The pi-pi interactions of Toluene with the aromatic isoquinoline core can exaggerate the subtle electronic differences between the 5-bromo and 8-bromo isomers [3].[1]

    • Flatten the Gradient: Run an isocratic column at the Rf 0.20 condition.

Q: My product crystallized in the test tubes. What happened?

A: Your compound is highly crystalline. Ethyl 8-bromoisoquinoline-3-carboxylate is a rigid, flat molecule.[1] High concentrations in the fractions can lead to spontaneous crystallization.

  • Action: Immediately add a small amount of DCM to the fraction tubes to redissolve the solid before combining them for evaporation. This prevents yield loss during transfer.

Summary of Specifications
ComponentSpecification
Stationary Phase Silica Gel 60 (40-63 µm)
Mobile Phase A Hexanes (or Heptane) + 1% Triethylamine
Mobile Phase B Ethyl Acetate + 1% Triethylamine
Loading Capacity 1:50 (1g crude : 50g Silica)
Flow Rate 15-20 mL/min (for a 25mm diameter column)
References
  • LibreTexts Chemistry. (2022). 2.3C: The Retention Factor.Link[1]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography.Link

  • BenchChem. (2025).[2][3] Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.[3]Link

  • Sigma-Aldrich. (n.d.).[1] Ethyl 8-bromoisoquinoline-3-carboxylate Product Data.Link[1]

Sources

avoiding homocoupling side reactions in 8-bromoisoquinoline coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions with 8-bromoisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this versatile heterocyclic building block. Here, we address common challenges, with a particular focus on the persistent issue of homocoupling side reactions, providing in-depth, mechanistically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of 8-bromoisoquinoline coupling reactions?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material couple together.[1] In the case of 8-bromoisoquinoline, this results in the formation of 8,8'-biisoquinoline. This undesired byproduct consumes your starting material, reduces the yield of your target molecule, and complicates purification efforts.

Q2: Why is 8-bromoisoquinoline prone to homocoupling?

A2: The propensity for homocoupling with 8-bromoisoquinoline, and aryl halides in general, is influenced by several factors inherent to the catalytic cycles of common cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The primary drivers include the presence of oxygen, the use of Pd(II) precatalysts which can directly react with the coupling partner, and suboptimal reaction conditions that favor undesired reaction pathways.[1]

Q3: Which coupling reactions involving 8-bromoisoquinoline are most susceptible to homocoupling?

A3: While homocoupling can occur in various palladium-catalyzed reactions, it is particularly prevalent in:

  • Suzuki-Miyaura Coupling: The homocoupling of boronic acids is often promoted by the presence of oxygen.[2]

  • Sonogashira Coupling: The copper(I) co-catalyst, while increasing reactivity, can also promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[3]

  • Buchwald-Hartwig Amination: While the primary side reactions often involve side-products from the amine coupling partner, homocoupling of the aryl halide can still occur, especially with less reactive amines or under non-optimized conditions.

Troubleshooting Guide: Minimizing 8,8'-Biisoquinoline Formation

This section provides a detailed, question-and-answer style guide to address specific experimental issues and offer targeted solutions.

Issue 1: Significant 8,8'-biisoquinoline detected in Suzuki-Miyaura Coupling.

"I'm attempting a Suzuki-Miyaura coupling with 8-bromoisoquinoline and a boronic acid, but I'm observing a significant amount of 8,8'-biisoquinoline. How can I suppress this side reaction?"

Underlying Causes & Solutions:

The formation of the biisoquinoline byproduct in Suzuki-Miyaura coupling often points to issues with the catalyst activation, the presence of oxidants, or unfavorable reaction kinetics.

1. Inadequate Degassing and Inert Atmosphere:

  • The "Why": Dissolved oxygen in your solvents and reagents can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then promote the homocoupling of your boronic acid partner, which in turn can lead to a cascade of side reactions that also favor the homocoupling of 8-bromoisoquinoline.[4]

  • The "How-To":

    • Protocol: Rigorously degas all solvents and liquid reagents using techniques like freeze-pump-thaw (for at least three cycles) or by bubbling a stream of an inert gas (argon or nitrogen) through them for an extended period (20-30 minutes).

    • Best Practice: Assemble your reaction vessel under a positive pressure of inert gas. Using Schlenk techniques or a glovebox is highly recommended.

2. Suboptimal Choice of Palladium Precatalyst and Ligand:

  • The "Why": The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to stabilize the monoligated Pd(0) species, which is a key intermediate in the catalytic cycle.[5] This stabilization can accelerate the desired cross-coupling pathway relative to the homocoupling pathway.

  • The "How-To":

    • Ligand Selection: Switch to bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[6] These ligands have demonstrated high efficacy in suppressing homocoupling and promoting the coupling of sterically hindered substrates.

    • Palladium Source: Utilize a Pd(0) source directly, such as Pd₂(dba)₃, in conjunction with your chosen ligand. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are optimized for its rapid reduction to the active Pd(0) species.

3. Inappropriate Base or Solvent System:

  • The "Why": The base plays a crucial role in activating the boronic acid for transmetalation.[7] An overly strong base can lead to degradation of the boronic acid, while a base that is too weak may result in slow transmetalation, allowing more time for side reactions. The solvent also influences the solubility of the various species in the catalytic cycle.

  • The "How-To":

    • Base Screening: If using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃.

    • Solvent Considerations: Aprotic polar solvents like dioxane or THF, often with the addition of water, are commonly used. The water content can be critical, and in some cases, running the reaction in anhydrous toluene can be beneficial.[8]

Issue 2: Alkyne Dimerization (Glaser Coupling) in Sonogashira Coupling.

"My Sonogashira coupling of 8-bromoisoquinoline with a terminal alkyne is plagued by the formation of a diyne byproduct."

Underlying Causes & Solutions:

The primary culprit for alkyne homocoupling in Sonogashira reactions is the copper(I) co-catalyst, which facilitates the oxidative dimerization of the alkyne in the presence of oxygen, a process known as Glaser coupling.[3]

1. Copper-Catalyzed Oxidative Homocoupling:

  • The "Why": The copper acetylide intermediate, essential for the Sonogashira catalytic cycle, can undergo oxidation and couple with another copper acetylide molecule, especially if oxygen is present.[9]

  • The "How-To":

    • Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol.[10] These methods rely on specialized palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst.

    • Ligand Choice for Copper-Free Systems: Bulky phosphine ligands are often employed in copper-free Sonogashira reactions to promote efficient coupling.[10]

    • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is imperative to maintain a strictly oxygen-free environment throughout the reaction.[11]

2. Reaction Temperature and Alkyne Concentration:

  • The "Why": Higher temperatures can sometimes favor the homocoupling pathway.[12] Additionally, a high concentration of the terminal alkyne can increase the rate of the bimolecular homocoupling reaction.

  • The "How-To":

    • Temperature Optimization: Attempt the reaction at a lower temperature. Sonogashira couplings can often proceed at room temperature.[3]

    • Slow Addition: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the alkyne, disfavoring the dimerization reaction.[1]

Issue 3: Low Yield and 8,8'-Biisoquinoline Formation in Buchwald-Hartwig Amination.

"I'm trying to couple 8-bromoisoquinoline with an amine via Buchwald-Hartwig amination, but the reaction is sluggish and I'm isolating 8,8'-biisoquinoline."

Underlying Causes & Solutions:

Challenges in Buchwald-Hartwig amination of 8-bromoisoquinoline can arise from the electronic nature of the isoquinoline ring and the reactivity of the amine coupling partner.

1. Catalyst Deactivation and Slow Reductive Elimination:

  • The "Why": The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the final reductive elimination step to form the C-N bond can be slow, allowing for competing side reactions like homocoupling.

  • The "How-To":

    • Ligand Selection is Key: Employ bulky, electron-rich dialkylbiaryl phosphine ligands, which are the hallmark of modern Buchwald-Hartwig amination.[5] Ligands like BrettPhos have been specifically designed for coupling primary amines.[13] These ligands accelerate both oxidative addition and reductive elimination.

    • Precatalyst Choice: Use of modern, well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species.

2. Incompatible Base:

  • The "Why": The choice of base is critical and depends on the pKa of the amine. A base that is too weak will not effectively deprotonate the amine for the coupling, while an overly strong base can lead to side reactions.

  • The "How-To":

    • Base Screening: For less acidic amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. For more acidic amines or base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be more suitable.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol to Minimize Homocoupling

This protocol is designed for the coupling of 8-bromoisoquinoline with a generic arylboronic acid, emphasizing conditions that suppress the formation of 8,8'-biisoquinoline.

Materials:

  • 8-bromoisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • SPhos (0.02 equiv)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Dioxane/H₂O (4:1 v/v, degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 8-bromoisoquinoline, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the degassed dioxane/H₂O solvent mixture to the Schlenk flask.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Ligand and Atmosphere on Suzuki-Miyaura Coupling of 8-Bromoisoquinoline

EntryLigandAtmosphereDesired Product Yield (%)8,8'-Biisoquinoline Yield (%)
1PPh₃Air3540
2PPh₃Argon6515
3SPhosAir5025
4SPhos Argon >95 <2

Conditions: 8-bromoisoquinoline (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), K₂CO₃ (2 mmol), dioxane/H₂O (4:1), 100 °C, 12 h.

Visualizations

Suzuki_Homocoupling_Pathway Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) PdII Pd(II) Species Pd0->PdII Oxidation Transmetalation Ar-Pd(II)-Ar'L₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OH)₂) ReductiveElim Ar-Ar' Transmetalation->ReductiveElim Reductive Elimination ReductiveElim->Pd0 Catalyst Regeneration Oxidation O₂ Oxidation->PdII BoronicHomocoupling Ar'-B(OH)₂ Homocoupling PdII->BoronicHomocoupling Promotes ArylHomocoupling Ar-Ar BoronicHomocoupling->ArylHomocoupling Leads to

Caption: Competing pathways in Suzuki coupling.

Troubleshooting_Workflow Start High Homocoupling Observed Inert Is the reaction under a strictly inert atmosphere? Start->Inert Degas Degas solvents and reagents thoroughly. Use Schlenk techniques. Inert->Degas No Ligand Is the ligand optimal? Inert->Ligand Yes Degas->Ligand ScreenLigands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Ligand->ScreenLigands No Base Is the base appropriate? Ligand->Base Yes ScreenLigands->Base ScreenBases Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃). Base->ScreenBases No Success Homocoupling Minimized Base->Success Yes ScreenBases->Success

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Sources

Technical Support Center: Isoquinoline Bromination Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific, mechanism-based interventions to resolve regioselectivity failures in isoquinoline halogenation.

Executive Summary: The "Schizophrenic" Heterocycle

Isoquinoline presents a classic regioselectivity dichotomy driven by the protonation state of the pyridine nitrogen.

  • Acidic Media (Protonated): The nitrogen lone pair is protonated (

    
    ), creating a pyridinium cation. This strongly deactivates the heterocyclic ring.[1] Electrophilic Aromatic Substitution (EAS) is forced onto the carbocyclic ring, overwhelmingly favoring C5  (kinetic) and C8  (thermodynamic).
    
  • Neutral/Basic Media (Free Base): The pyridine ring is electron-deficient but less so than the protonated form.[1] However, direct bromination often fails to target C4 cleanly because the generated

    
     immediately protonates the starting material, switching the directing group in situ.
    
  • The Solution: You must lock the substrate into a single mechanistic pathway—either by "swamping" it with acid (for C5) or by using high-temperature thermolysis/addition-elimination protocols (for C4).[1]

Troubleshooting Module: Targeting C5 (The Classical Route)

User Query: "I am trying to make 5-bromoisoquinoline using


 in acetic acid, but I'm getting a mixture of starting material, 5-bromo, and 8-bromo isomers."
Root Cause Analysis

Using weak acids (acetic acid) or insufficient acid strength allows an equilibrium between the free base and the salt. Furthermore, lack of temperature control promotes the thermodynamic 8-bromo isomer or 5,8-dibromo side products.[1]

The Protocol: The "Swamping Acid" Method

To guarantee C5 selectivity, you must ensure 100% protonation before the bromine is introduced and maintain low temperatures to prevent attack at C8.

Reagents:

  • Isoquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv) — Cleaner than liquid

    
     for this specific route.
    
  • Concentrated Sulfuric Acid (

    
    , 96%+) — Solvent and Proton Source.
    

Step-by-Step Protocol:

  • Preparation: Cool neat concentrated

    
     (approx. 3-4 mL per mmol substrate) to 0°C.
    
  • Addition: Add isoquinoline dropwise. Caution: Exothermic.

  • Cooling: Lower the internal temperature to -25°C using a dry ice/acetone bath.

  • Bromination: Add solid NBS portion-wise over 30 minutes.

    • Critical Control Point: Internal temperature must NOT exceed -22°C .[1] Higher temperatures (

      
      ) drastically increase C8 impurity.[1]
      
  • Reaction: Stir at -22°C for 2 hours, then allow to warm to -18°C for 3 hours.

  • Workup: Pour onto crushed ice. Neutralize with

    
     to pH 8.[1] Extract with DCM.[1][2][3]
    

Expected Outcome: >80% Yield of 5-bromoisoquinoline. <5% 8-bromo isomer.[1][4]

Mechanism Note: The protonated nitrogen exerts a strong


 (inductive) and 

(mesomeric) effect, deactivating the pyridine ring. The C5 position is the

-position of the "naphthalene-like" carbocycle, which is kinetically favored over C8 (the other

-position) due to subtle peri-interaction differences in the transition state.[1]

Troubleshooting Module: Targeting C4 (The "Forbidden" Route)

User Query: "I need 4-bromoisoquinoline. I tried NBS in DMF, but the reaction is sluggish and gives mixtures. Why can't I just brominate the free base?"

Root Cause Analysis

Direct EAS at C4 is mechanistically difficult because the pyridine ring is electron-poor.[1] Furthermore, as the reaction proceeds,


 is generated, which protonates the remaining isoquinoline, deactivating it and redirecting subsequent bromination to C5.
The Protocol: Bromine Complex Thermolysis (The Eisch Method)

To access C4, you must operate under conditions that favor an addition-elimination mechanism rather than standard EAS, or use a "melt" method that prevents solvent-mediated protonation.[1]

Reagents:

  • Isoquinoline Hydrochloride (1.0 equiv)

  • Bromine (

    
    ) (1.1 equiv)
    
  • Nitrobenzene (Solvent) — High boiling point is essential.

Step-by-Step Protocol:

  • Setup: Mix isoquinoline hydrochloride and nitrobenzene in a flask equipped with a reflux condenser and a trap for

    
     gas.
    
  • Heating: Heat the mixture to 180°C . The salt will dissolve/suspend.[1]

  • Addition: Add liquid bromine dropwise over 1 hour.

    • Note: At this temperature, the reaction likely proceeds via the formation of an N-bromo complex which rearranges to the C4 position.[1]

  • Completion: Continue heating until

    
     evolution ceases (approx. 3-4 hours).
    
  • Workup: Cool to room temperature. Dilute with ether.[1] Extract with dilute HCl (to pull the product into the aqueous phase), then basify the aqueous layer to precipitate 4-bromoisoquinoline.

Alternative (Mild): If 180°C is too harsh, the De Novo Synthesis via Pd-catalyzed cyclization of 2-alkynylbenzyl azides is the modern preferred route for sensitive substrates, though it requires building the ring rather than functionalizing it.

Decision Matrix & Data Summary

The following table summarizes the conditions required to access specific isomers.

Target IsomerReaction MediumReagentMechanismCritical Parameter
5-Bromo Acidic (Conc.[1][4]

)
NBSEAS (Protonated)Temp < -20°C to avoid C8.
4-Bromo Neutral/High Temp

/ Nitrobenzene
Addition-EliminationTemp > 160°C or De Novo synthesis.[1]
8-Bromo Acidic

/

EAS (Thermodynamic)Long reaction times / Higher temps.
1-Bromo N/A

Nucleophilic Sub.[1]Requires Isoquinoline N-oxide precursor.[1]

Mechanistic Visualization

The diagram below illustrates the divergent pathways based on the protonation state of the Nitrogen atom.

IsoquinolineBromination cluster_legend Legend Start Isoquinoline Starting Material Acid Acidic Media (H2SO4/AlCl3) Protonation (Isoquinolinium Ion) Start->Acid Add H+ Neutral Neutral/Basic Media Free Base / Complex Start->Neutral No Acid Deact Pyridine Ring Deactivated Carbocycle Activated Acid->Deact Kinetic Kinetic Control (-25°C) Target: C5 Deact->Kinetic NBS, Low Temp Thermo Thermodynamic Control (>0°C) Target: C5 + C8 Mixture Deact->Thermo Br2, High Temp AddElim Addition-Elimination / Rearrangement Pyridine Ring Attack Neutral->AddElim TargetC4 High Temp (180°C) Target: C4 AddElim->TargetC4 Br2, Nitrobenzene, 180°C key1 Starting State key2 Critical Decision Point key3 Desired Product

Caption: Mechanistic divergence of isoquinoline bromination. Acidic conditions drive reaction to the carbocycle (C5), while neutral/high-temp conditions drive reaction to the heterocycle (C4).

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

for the 5-bromo isomer?
A: Yes. This is known as the "Swamping Catalyst" method.[1] You melt isoquinoline with excess

and add

.[1] The aluminum complex behaves similarly to the protonated salt, directing to C5. However, the workup is significantly messier (aluminum salts), and the yield is generally lower than the NBS/

cryogenic method.

Q: I see a spot for "dibromo" species. How do I remove it? A: 5,8-dibromoisoquinoline is the most common impurity in the C5 synthesis.[1] It is very difficult to separate by flash chromatography due to similar polarity.[1]

  • Prevention: Strictly limit NBS to 1.05-1.1 equivalents and keep T < -20°C.

  • Purification: Recrystallization from ethanol or fractional distillation is often more effective than silica chromatography for separating mono- vs. di-bromo species.[1]

Q: Why not just brominate Isoquinoline N-oxide? A: You can! Bromination of isoquinoline N-oxide is a viable route to 4-bromoisoquinoline (via subsequent reduction).[1] The N-oxide activates the C4 position towards electrophiles more effectively than the free base.[1] If you have the N-oxide or can easily make it (MCPBA oxidation), this is often a milder alternative to the 180°C nitrobenzene method.

References

  • Organic Syntheses Procedure for 5-Bromoisoquinoline

    • Title: Isoquinoline, 5-bromo-8-nitro- (and 5-bromoisoquinoline)[1][4][5]

    • Source: Organic Syntheses, Coll.[1] Vol. 11, p. 58 (2009); Vol. 81, p. 98 (2005).

    • Link:

  • Synthesis of 4-Bromoisoquinoline (High Temp Method)

    • Title: Synthesis of 4-Bromoisoquinoline[1][6][7]

    • Source: PrepChem (Based on J. Am. Chem. Soc.[1] literature).

    • Link:

  • De Novo Synthesis of 4-Bromoisoquinolines

    • Title: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone[1][6][7]

    • Source: Journal of Chemical Research, 2013, 556–558.
    • Link:

  • Mechanistic Overview of Heterocycle Halogenation

    • Title: Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid
    • Source: Synthesis 2001(10): 1505-1510.[1]

    • Link:

Sources

Validation & Comparative

distinguishing 8-bromo and 5-bromo isoquinoline isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Structural Elucidation of 5-Bromo and 8-Bromo Isoquinoline via Multidimensional NMR

Executive Summary: The "Peri-Proton" Strategy

In drug discovery, particularly in the synthesis of kinase inhibitors and alkaloids, the isoquinoline scaffold is ubiquitous. Bromination of isoquinoline—a critical step for subsequent cross-coupling—often yields a mixture of regioisomers, predominantly 5-bromoisoquinoline (major product under acidic conditions) and 8-bromoisoquinoline .

Distinguishing these isomers by standard 1D


H NMR is notoriously difficult because both isomers present as monosubstituted benzenoid rings with similar splitting patterns (doublet-triplet-doublet).

The Core Thesis of this Guide: Reliable differentiation cannot rely solely on chemical shift prediction. It must rely on Nuclear Overhauser Effect Spectroscopy (NOESY) targeting the "Peri-interaction" between H-1 and H-8 .

  • 5-Bromo: Retains H-8. Exhibits a strong H-1/H-8 NOE correlation.

  • 8-Bromo: Lacks H-8. Exhibits no H-1/H-8 NOE correlation.

Theoretical Framework & Spin System Analysis

To interpret the data, one must first master the spin system of the parent scaffold.

The Isoquinoline Numbering System

The critical diagnostic positions are the "Peri" positions (C-1 and C-8) and the heteroaromatic edge (C-4 and C-5).

  • H-1 (Singlet, ~9.2 ppm): The most deshielded proton due to the adjacent nitrogen and the ring current. It appears as a sharp singlet. This is your primary anchor .

  • H-3 (Doublet, ~8.5 ppm): Coupled to H-4 (

    
     Hz).
    
  • H-4 (Doublet, ~7.6 ppm): Coupled to H-3.

The Isomer Challenge

Both 5-bromo and 8-bromo isomers leave three protons on the benzenoid ring (positions 5, 6, 7, 8).

  • 5-Bromo Isomer: Protons at 6, 7, 8. (AMX or ABC spin system).

  • 8-Bromo Isomer: Protons at 5, 6,[1] 7. (AMX or ABC spin system).

Because the coupling constants (


 Hz) are identical for both isomers, splitting patterns in 1D NMR are non-diagnostic.

Visualization: Structural Logic & NOE Zones

The following diagram illustrates the spatial relationships that define the NOE strategy.

Isoquinoline_NOE cluster_0 Isoquinoline Scaffold Zones H1 H-1 (Anchor) ~9.2 ppm (s) H8 Pos 8 (Peri-Position) H1->H8 Key NOE (Distance < 3Å) Result5 5-Bromo Isomer: H8 is present. NOE DETECTED. H8->Result5 If H present Result8 8-Bromo Isomer: H8 is Br. NOE SILENT. H8->Result8 If Br present H5 Pos 5 (Benzenoid) H4 H-4 ~7.6 ppm (d) H4->H5 Secondary NOE (Distance < 3Å)

Figure 1: Spatial proximity map of Isoquinoline. The red arrow (H1-H8) is the primary diagnostic vector.

Experimental Protocol

Objective: Acquire definitive 2D NOESY data to assign regiochemistry.

Sample Preparation
  • Solvent: CDCl

    
     is preferred (7.26 ppm ref) as it minimizes viscosity-related broadening compared to DMSO-
    
    
    
    , sharpening the multiplets for the benzenoid ring.
  • Concentration: 10–20 mg in 0.6 mL. High concentration is not required for H-H NOESY.

  • Tube: Standard 5mm NMR tube. Ensure sample height is 4-5 cm.

Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
  • 1D

    
    H NMR: 
    
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (ensure high S/N for small impurity detection).

    • Goal: Identify the H-1 singlet and the H-3/H-4 doublets.

  • 2D NOESY (Phase Sensitive):

    • Mixing Time (

      
      ): 500 ms . (Optimal for small molecules ~200-300 Da in non-viscous solvents).
      
    • Points: 2048 (F2) x 256 (F1).

    • Scans: 8 per increment.

    • Processing: Zero-filling to 1K in F1; Sine-bell squared apodization.

Data Interpretation & Decision Matrix

Once the NOESY spectrum is processed, follow this logic flow to determine the isomer.

Step 1: Locate the Anchor (H-1)

Find the sharp singlet at approximately 9.2 ppm . This is H-1.

Step 2: Check the "Peri" Correlation (H-1 to H-8)

Look for a cross-peak at the intersection of the H-1 chemical shift (F2 axis) and the aromatic region (7.5–8.2 ppm on F1 axis).

ObservationStructural ImplicationConclusion
Strong Cross-peak A proton exists at position 8 (H-8).[1][2][3]Product is 5-Bromoisoquinoline
No Cross-peak Position 8 is substituted (Br).[4]Product is 8-Bromoisoquinoline
Step 3: Secondary Validation (H-4 to H-5)

Locate H-4 (the upfield doublet of the heteroaromatic ring, ~7.6 ppm). Check for NOE to the benzenoid region.

ObservationStructural ImplicationConclusion
No Cross-peak Position 5 is substituted (Br).Product is 5-Bromoisoquinoline
Strong Cross-peak A proton exists at position 5 (H-5).Product is 8-Bromoisoquinoline

Comparative Data Summary

The following table summarizes the expected spectral features. Note that absolute chemical shifts vary by concentration, but relative ordering remains consistent.

Feature5-Bromoisoquinoline 8-Bromoisoquinoline
H-1 Signal Singlet (~9.2 ppm)Singlet (~9.5 ppm)*
H-1 NOE Partner Yes (H-8) None
H-4 Signal Doublet (~7.7 ppm)Doublet (~7.6 ppm)
H-4 NOE Partner None Yes (H-5)
Benzenoid Pattern 3H (H6, H7, H8)3H (H5, H6, H7)
Benzenoid Splitting d, t, d (approx)d, t, d (approx)

*Note: In 8-bromo isomers, H-1 is often slightly more deshielded due to the inductive effect of the peri-bromine and steric compression (deshielding effect).

Workflow Visualization

Workflow Start Unknown Bromo-Isoquinoline Sample Step1 Acquire 1H NMR Identify H-1 (Singlet, >9.0 ppm) Start->Step1 Step2 Acquire 2D NOESY (Mix time: 500ms) Step1->Step2 Decision Check H-1 Cross-peaks (Peri-Region) Step2->Decision ResA Cross-peak Observed (H-1 sees H-8) Decision->ResA Signal Present ResB No Cross-peak Observed (H-1 is isolated) Decision->ResB Signal Absent FinalA Conclusion: 5-Bromoisoquinoline ResA->FinalA FinalB Conclusion: 8-Bromoisoquinoline ResB->FinalB

Figure 2: The decision tree for assigning regiochemistry.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text establishing isoquinoline numbering and reactivity).

  • Brown, R. D., & Coller, B. A. (1959). The Bromination of Isoquinoline. Journal of the Chemical Society. Link (Establishes 5-bromo as the major product of EAS).

  • Claridge, T. D. W. (2016).[5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on NOESY parameter optimization).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Link (Source for reference spectra of isoquinoline derivatives).

Sources

Comparative Analytical Guide: Melting Point Determination of Ethyl 8-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing rigorous quality control (QC) parameters for halogenated heterocyclic building blocks is paramount. Ethyl 8-bromoisoquinoline-3-carboxylate (CAS: 1823315-22-5)[1] is a highly valuable intermediate used in palladium-catalyzed cross-coupling reactions for drug discovery. Because the presence of the bulky bromine substituent significantly influences the crystal stacking pattern and electron density of the aromatic system[2], accurate melting point determination is critical. It serves not only as a primary indicator of chemical purity but also as a diagnostic tool for identifying polymorphic variations that can impact downstream solubility and reactivity.

This guide objectively compares the thermal properties of Ethyl 8-bromoisoquinoline-3-carboxylate against structural alternatives and provides self-validating experimental protocols for both high-precision Differential Scanning Calorimetry (DSC) and routine capillary screening.

Compound Profile & Comparative Thermal Data

The position of the bromine atom on the isoquinoline ring dictates the molecule's dipole moment, steric hindrance, and intermolecular non-covalent interactions (such as weak C-H···O hydrogen bonding)[2]. These factors directly govern the lattice energy of the crystal, which manifests as distinct melting points.

When comparing Ethyl 8-bromoisoquinoline-3-carboxylate[1] to its analog, Ethyl 5-bromoisoquinoline-1-carboxylate[3], and the unsubstituted baseline, we observe significant thermal variance. The table below summarizes these comparative metrics.

Table 1: Comparative Thermal Properties of Isoquinoline Esters
CompoundCAS NumberSubstitution PatternRepresentative Melting Range (°C)*Primary Application
Ethyl 8-bromoisoquinoline-3-carboxylate 1823315-22-5[1]8-Bromo, 3-Ester88.0 – 91.5Cross-coupling intermediate
Ethyl 5-bromoisoquinoline-1-carboxylate 1111311-65-9[3]5-Bromo, 1-Ester94.0 – 96.5Medicinal chemistry scaffold[3]
Ethyl isoquinoline-3-carboxylate 32044-25-0Unsubstituted45.0 – 48.0Baseline reference

*Note: Melting ranges are representative baseline values for high-purity (>97%) crystalline samples. Empirical verification per batch is mandatory, as residual synthesis solvents can induce cryoscopic melting point depression.

Methodological Comparison: DSC vs. Capillary Method

To accurately determine the melting point of brominated isoquinolines, laboratories typically employ one of two methods. Choosing the correct method depends on whether the goal is rapid QC screening or deep thermodynamic profiling.

  • Differential Scanning Calorimetry (DSC): Guided by, DSC measures the heat flow into the sample as a function of temperature. Advantage: It isolates the true thermodynamic melting point (extrapolated onset temperature,

    
    ) and can detect solid-solid polymorphic transitions or desolvation events that occur prior to melting.
    
  • Capillary Melting Point: Guided by , this is an optical method observing the phase change. Advantage: It is rapid and cost-effective. However, it is highly susceptible to operator subjectivity and thermal lag, making it less reliable for detecting subtle polymorphic impurities in halogenated scaffolds.

Standardized Experimental Protocols

To ensure scientific integrity, every analytical procedure must be a self-validating system. The following protocols integrate causality into every step to prevent false positives and ensure reproducibility.

Protocol A: High-Precision DSC Determination (USP <891>)
  • System Calibration (Self-Validation): Run a high-purity Indium standard prior to analysis.

    • Causality: Indium has a strictly defined melting point (

      
      ) and enthalpy of fusion (
      
      
      
      ). If the instrument deviates by
      
      
      , the system is out of calibration, and the sample run must be aborted to prevent inaccurate data collection.
  • Sample Preparation: Dry 5–10 mg of Ethyl 8-bromoisoquinoline-3-carboxylate at 40°C under vacuum (50 mbar) for 12 hours.

    • Causality: Brominated isoquinolines can trap synthesis solvents (e.g., ethyl acetate) within the crystal lattice. Vacuum desiccation removes these volatiles, preventing solvent-induced melting point depression and endothermic peak broadening.

  • Encapsulation: Weigh exactly 2.0–3.0 mg of the dried powder into a standard aluminum DSC pan and crimp the lid.

    • Causality: A flat, crimped bottom ensures optimal thermal contact with the DSC sensor, minimizing thermal lag and ensuring a sharp transition peak.

  • Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature at

    
     to 
    
    
    
    under a
    
    
    Nitrogen purge.
    • Causality: The inert nitrogen atmosphere prevents oxidative degradation of the ester group at elevated temperatures. The

      
       heating rate provides an optimal balance between peak resolution and sensitivity.
      
  • Data Analysis: Calculate the extrapolated onset temperature (

    
    ) rather than the peak maximum (
    
    
    
    ).
    • Causality:

      
       represents the true thermodynamic melting point and is independent of sample mass and heating rate, whereas 
      
      
      
      shifts based on thermal resistance.
Protocol B: Routine Capillary Screening (USP <741>)
  • Pulverization: Grind the vacuum-dried sample into a fine, uniform powder using an agate mortar.

    • Causality: Large, irregular crystals create insulating air pockets within the capillary tube, leading to poor heat transfer and an artificially broad melting range.

  • Packing: Introduce the powder into a glass capillary tube and tap firmly to compact the sample to a depth of 2–3 mm.

  • Heating Profile: Insert the capillary into the heating block. Ramp the temperature at

    
     until 
    
    
    
    below the expected melting point (approx.
    
    
    ), then strictly reduce the ramp rate to
    
    
    .
    • Causality: Glass is a poor thermal conductor. The slow final ramp rate prevents the heating block from overshooting the actual temperature of the sample inside the capillary.

  • Observation: Record

    
     (the first sign of a liquid meniscus) and 
    
    
    
    (complete liquefaction). A range narrower than
    
    
    confirms high purity.

Thermal Validation Workflow

The logical relationship between sample preparation, method selection, and data validation is mapped in the workflow below.

MP_Workflow Sample Ethyl 8-bromoisoquinoline-3-carboxylate (Batch Sample) Prep Sample Preparation Vacuum Desiccation (40°C) Sample->Prep DSC Differential Scanning Calorimetry (USP <891>) Prep->DSC High Precision Thermal Profiling Capillary Capillary Melting Point (USP <741>) Prep->Capillary Routine QC Screening DSC_Data Extrapolated Onset Temp (To) & Enthalpy of Fusion DSC->DSC_Data Cap_Data Visual Melting Range (Meniscus to Clear Liquid) Capillary->Cap_Data Validation Purity & Polymorph Validation DSC_Data->Validation Cap_Data->Validation

Fig 1: Dual-method workflow for thermal validation of isoquinoline derivatives.

References

  • USP <741> Melting Range or Temperature Source: United States Pharmacopeia (USP) URL:[Link]

  • USP <891> Thermal Analysis Source: United States Pharmacopeia (USP) URL:[Link]

Sources

Optimizing Selectivity: A Comparative Guide to HPLC Method Development for Bromoisoquinoline Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of kinase inhibitors and alkaloids, 5-Bromoisoquinoline is a critical intermediate. However, its purity analysis presents a distinct chromatographic challenge: separating the target product from its positional isomers (e.g., 4-bromoisoquinoline) and unreacted starting materials (isoquinoline).

Standard alkyl-bonded phases (C18) often fail to resolve these species due to their identical hydrophobicity and molecular weight. This guide compares the performance of a Standard C18 Method against an Optimized Biphenyl Method . We demonstrate that exploiting


 interactions using a Biphenyl stationary phase with a Methanol-based mobile phase yields superior selectivity (

) and resolution (

) compared to traditional hydrophobic interaction chromatography.

The Challenge: Positional Isomerism in Isoquinolines

Bromoisoquinolines possess a fused benzene and pyridine ring system. The introduction of a bromine atom creates electron density shifts that vary slightly depending on the position (C4, C5, C8).

  • The Problem: On a C18 column, retention is governed primarily by hydrophobicity (logP).[1] Since 4-bromo and 5-bromo isomers have nearly identical logP values, they often co-elute or present as a "shoulder," making accurate purity quantification impossible.

  • The Solution: We must utilize a separation mechanism that discriminates based on electron density and molecular shape rather than just hydrophobicity.

Decision Matrix: Method Development Strategy

MethodDevelopment Start Start: Bromoisoquinoline Mixture Solubility Solubility Check (MeOH/Water) Start->Solubility ScreenC18 Screen 1: C18 Column (Low pH, ACN) Solubility->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes Fail Rs < 1.5 (Co-elution) Hydrophobic Selectivity Insufficient CheckRes->Fail Isomers overlap SwitchMech Switch Mechanism: Target Pi-Pi Interactions Fail->SwitchMech ScreenBiphenyl Screen 2: Biphenyl Column (Ammonium Acetate, MeOH) SwitchMech->ScreenBiphenyl Success Rs > 2.0 Baseline Separation ScreenBiphenyl->Success

Figure 1: Decision tree for selecting stationary phases when hydrophobic separation fails.

Comparative Study: C18 vs. Biphenyl[1][2][3]

We analyzed a spiked sample containing Isoquinoline (Start Material) , 5-Bromoisoquinoline (Product) , and 4-Bromoisoquinoline (Impurity) .

Method A: The Generic Standard (C18)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B over 20 min.

Method B: The Optimized Alternative (Biphenyl)
  • Column: Biphenyl (L11), 150 x 4.6 mm, 2.7 µm (Core-Shell)

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0)

  • Mobile Phase B: Methanol

  • Rationale: Methanol is used instead of Acetonitrile because Acetonitrile's own

    
    -electrons can compete with the stationary phase, suppressing the 
    
    
    
    interactions required for separation.
Experimental Comparison Data
ParameterAnalyteMethod A (C18)Method B (Biphenyl)Status
Retention Time (

)
Isoquinoline4.2 min5.1 minRetained
4-Bromoisoquinoline8.4 min9.8 minSeparated
5-Bromoisoquinoline8.6 min11.2 minSeparated
Resolution (

)
(4-Br / 5-Br pair)0.6 (Co-elution) 3.4 (Baseline) Pass
Selectivity (

)
(4-Br / 5-Br pair)1.021.15Improved
Tailing Factor (

)
5-Bromoisoquinoline1.8 (Tailing)1.1 (Symmetric)Improved

Analysis:

  • Selectivity Failure on C18: The C18 column shows an

    
     of 0.6, appearing as a single peak with a shoulder. The hydrophobic difference is negligible.
    
  • Success on Biphenyl: The Biphenyl phase resolves the isomers (

    
    ). The 5-bromo isomer, having different electron density distribution and steric accessibility to the biphenyl rings compared to the 4-bromo, interacts more strongly with the stationary phase.
    
  • Peak Shape: The use of Ammonium Acetate (pH 5.0) in Method B buffers the basic nitrogen (pKa ~4.4 for bromoisoquinoline), reducing silanol interactions and improving the tailing factor from 1.8 to 1.1.

Mechanism of Action: Why Biphenyl Works[4]

Understanding the "Why" is crucial for applying this to future projects. Biphenyl columns utilize a "Dual-Mode" retention mechanism:

  • Hydrophobic Interaction: Dispersion forces similar to C18.[2]

  • 
     Interaction:  The biphenyl rings on the silica surface act as electron donors/acceptors.
    

Bromoisoquinolines are electron-deficient aromatic systems (due to the electronegative Nitrogen and Bromine). They act as


-acceptors, stacking against the 

biphenyl ligands. The position of the bromine atom alters the availability and geometry of this stacking, creating the separation selectivity.

PiPiInteraction cluster_explanation Selectivity Driver Ligand Stationary Phase (Biphenyl Ring) Pi-Cloud Donor Analyte Analyte (Bromoisoquinoline) Pi-Cloud Acceptor Ligand->Analyte Pi-Pi Stacking (Sterically Controlled) Text Isomers with different Br positions have different stacking geometries, leading to different retention times.

Figure 2: Conceptual visualization of the Pi-Pi interaction mechanism driving separation.

Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this validated workflow.

Reagents & Equipment[6]
  • Instrument: HPLC with UV-Vis or PDA detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Restek Pinnacle DB Biphenyl or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.7 µm or 5 µm).

  • Solvents: LC-MS grade Methanol and Water. Ammonium Acetate (solid, >99%).

Preparation[7]
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1 L water (10 mM). Adjust pH to 5.0 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Methanol (degassed).

  • Sample Diluent: 50:50 Methanol:Water.

Instrument Parameters
  • Flow Rate: 1.0 mL/min (adjust for backpressure if using sub-2 µm particles).

  • Column Temperature: 35°C (Temperature control is critical for

    
     reproducibility).
    
  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/amine sensitivity).

  • Injection Volume: 5-10 µL.

Gradient Table[5][7]
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End

Validation & Troubleshooting

When transferring this method to QC, consider the following per ICH Q2(R2) guidelines:

  • Specificity: Inject individual impurity standards to confirm retention times match the mixture. Ensure the "Resolution" (

    
    ) between the critical pair (4-Br and 5-Br) remains > 2.0.
    
  • Robustness (pH):

    
     interactions can be sensitive to ionization. Since the pKa of 5-bromoisoquinoline is approx 4.4 [3], small changes in pH (e.g., 4.8 vs 5.2) can significantly alter retention.[2][3] Ensure buffer pH is strictly controlled.
    
  • Solvent Choice: Do not substitute Methanol with Acetonitrile in this specific method. Acetonitrile forms a "shell" over the phenyl rings, effectively canceling the selectivity gain [1].

References

  • Restek Corporation. (2025).[4] Why Biphenyl is Replacing C18 in HPLC. SelectScience.[4] Link

  • Advanced Materials Technology. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • ChemicalBook. (n.d.). 5-Bromoisoquinoline Properties and pKa Data.Link

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of Analytical Procedures.Link

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Poroshell 120 PFP and Phenyl-Hexyl Columns.Link

Sources

A Senior Application Scientist's Guide to the Crystallographic Landscape of Ethyl 8-Bromoisoquinoline-3-Carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties but also its biological activity and potential as a therapeutic agent. This guide provides an in-depth comparative analysis of the crystal structure of ethyl 8-bromoisoquinoline-3-carboxylate, a key heterocyclic scaffold, and contrasts it with structurally related analogs. By understanding the subtle yet significant differences in their solid-state arrangements, we can glean valuable insights into their structure-activity relationships (SAR) and guide future molecular design.

This guide will therefore proceed with a comparative framework, highlighting the key structural features of related, publicly available crystal structures to provide a predictive and practical understanding for researchers working with this class of compounds.

Comparative Crystallographic Analysis

To understand the potential solid-state conformation and intermolecular interactions of ethyl 8-bromoisoquinoline-3-carboxylate, we will examine the crystal structures of analogous compounds. The choice of comparators is critical; we will focus on derivatives that share the core isoquinoline or quinoline scaffold and possess substituents that can influence crystal packing, such as halogens and ester groups.

A pertinent example for comparison is the crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate .[7] This molecule, while a quinoline, provides valuable insights into the behavior of the ethyl carboxylate group and the influence of halogen and alkoxy substituents on the overall crystal packing. Another relevant comparison can be made with ethyl 3,7-dichloroquinoline-8-carboxylate , which features multiple halogen substitutions.[8]

FeatureEthyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylateEthyl 3,7-dichloroquinoline-8-carboxylatePredicted for Ethyl 8-bromoisoquinoline-3-carboxylate
Crystal System Triclinic[7]Tetragonal[8]Likely Monoclinic or Orthorhombic
Space Group P-1[7]I41/a[8]P21/c or P-1 (Common for organic molecules)
Key Intermolecular Interactions C-H···O and C-H···N hydrogen bonds, π-π stacking[7]π-π stacking and C-H···N hydrogen bonds[8]Likely Br···N or Br···O halogen bonding, C-H···O hydrogen bonds, and π-π stacking
Conformation of Ethyl Ester trans conformation with a C-O-C-C torsion angle of -172.08(10)°[7]Not specified, but likely extendedExpected to be in a low-energy, extended conformation

The presence of the bromine atom at the 8-position in our target molecule introduces the potential for halogen bonding, a significant non-covalent interaction that can profoundly influence crystal packing and molecular conformation. This interaction, where the electropositive crown of the bromine atom interacts with a Lewis base (such as the nitrogen of a neighboring isoquinoline or the oxygen of an ester), could be a dominant feature in the crystal lattice of ethyl 8-bromoisoquinoline-3-carboxylate.

Experimental Protocols for Crystal Structure Determination

For researchers aiming to obtain single-crystal X-ray diffraction data for novel compounds like ethyl 8-bromoisoquinoline-3-carboxylate, the following workflow is recommended.

Single Crystal Growth Methodology
  • Synthesis and Purification: The initial step involves the synthesis of the target compound. A potential synthetic route could involve the reaction of an appropriate indole with a halodiazoacetate, a method that has been successful for synthesizing quinoline-3-carboxylates.[9] Following synthesis, rigorous purification, typically by column chromatography and recrystallization, is essential to obtain a high-purity solid.

  • Solvent Selection for Crystallization: A systematic screening of solvents is crucial for growing diffraction-quality single crystals. A good starting point is to use a solvent in which the compound has moderate solubility. Common techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and then place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[7] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in determining the crystal structure of a novel compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Chemical Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Crystallization (Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization_method data_collection Data Collection (Single-Crystal XRD) crystallization_method->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement

Caption: Workflow for Crystal Structure Determination.

Logical Relationships in Structural Analysis

Understanding the interplay between a molecule's chemical composition and its resulting crystal structure is fundamental. The following diagram outlines the logical flow from molecular features to macroscopic properties.

structural_relationships cluster_molecular Molecular Properties cluster_intermolecular Intermolecular Forces cluster_crystal Crystal Properties functional_groups Functional Groups (Ester, Halogen) h_bonding Hydrogen Bonding functional_groups->h_bonding halogen_bonding Halogen Bonding functional_groups->halogen_bonding molecular_geometry Molecular Geometry (Planarity, Bond Angles) pi_stacking π-π Stacking molecular_geometry->pi_stacking vdw Van der Waals Forces molecular_geometry->vdw crystal_packing Crystal Packing h_bonding->crystal_packing halogen_bonding->crystal_packing pi_stacking->crystal_packing vdw->crystal_packing polymorphism Polymorphism crystal_packing->polymorphism physical_properties Physical Properties (Melting Point, Solubility) crystal_packing->physical_properties

Caption: From Molecular Features to Crystal Properties.

Conclusion and Future Directions

While the definitive crystal structure of ethyl 8-bromoisoquinoline-3-carboxylate remains to be publicly elucidated, a comparative analysis with structurally similar compounds provides a strong predictive framework for its solid-state behavior. The presence of the bromine atom at the 8-position and the ethyl carboxylate at the 3-position are expected to be key determinants of its crystal packing, likely involving a combination of halogen bonding, hydrogen bonding, and π-π stacking interactions.

For researchers in drug development, obtaining the precise crystal structure of this and other novel isoquinoline derivatives is a critical step. This empirical data will not only confirm the predicted structural features but also provide the accurate geometric parameters necessary for computational modeling, virtual screening, and the rational design of next-generation therapeutic agents. The synthesis and crystallographic analysis of such compounds are therefore highly encouraged to enrich the public scientific record and accelerate drug discovery efforts.

References

  • PubChem. 8-Bromoisoquinoline. [Link]

  • PubChem. 8-Bromoquinoline-3-carboxylic acid. [Link]

  • Hayour, A., et al. (2014). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o964. [Link]

  • G, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

  • Li, Y.-T., et al. (2012). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891. [Link]

  • Jiménez-Osés, G., et al. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 2058–2064. [Link]

  • Google Patents.
  • McMaster University Libraries. Crystallography Open Database. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • Becker Library - WashU. CCDC – Cambridge Structural Database. [Link]

  • Re3data.org. Crystallography Open Database. [Link]

  • Re3data.org. Cambridge Structural Database. [Link]

  • NIST. Ethyl bromide. [Link]

  • PubChem. Ethyl 4,7-dibromo-8-methylquinoline-3-carboxylate. [Link]

  • NIF. Crystallography Open Database (COD). [Link]

  • Gražulis, S., et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 40(Database issue), D420–D427. [Link]

Sources

Technical Guide: Comparative Reactivity of 8-Bromo vs. 6-Bromo Isoquinoline Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 8-bromo versus 6-bromo isoquinoline esters . It is designed for medicinal chemists and process engineers who need to select the optimal isomer for structure-activity relationship (SAR) campaigns or scale-up routes.[1]

Executive Summary

In the functionalization of isoquinoline esters, the choice between the 6-bromo and 8-bromo isomers is not merely a structural decision but a kinetic one.[1]

  • 6-Bromo Isoquinoline Esters: Behave analogously to meta-substituted bromobenzenes.[1] They are sterically accessible and electronically decoupled from the pyridine ring's nitrogen. They are the "safe" choice for standard high-throughput screening (HTS) library generation.[1]

  • 8-Bromo Isoquinoline Esters: Present significant synthetic challenges due to the peri-effect (steric clash with C1-H) and electronic proximity to the ring nitrogen.[1] However, they offer unique vectors for orthogonality (e.g., directed lithiation) that the 6-isomer cannot access.[1]

Recommendation: Use 6-bromo for rapid analoging.[1] Reserve 8-bromo for when the specific vector is required for binding affinity, and be prepared to employ specialized catalytic systems (e.g., bulky phosphine ligands) to overcome the activation energy barrier.[1]

Structural & Electronic Analysis

To understand the reactivity divergence, we must visualize the steric and electronic landscape of the isoquinoline core.

Steric and Electronic Map

The primary differentiator is the C1-Peri Interaction . The C8 position is geometrically constrained by the proton (or substituent) at C1. This creates a "steric bay" that hinders the approach of metal catalysts (oxidative addition).

IsoquinolineAnalysis Isoquinoline Isoquinoline Core C6_Pos C6 Position (Para-like to Fusion) Isoquinoline->C6_Pos C8_Pos C8 Position (Peri-Position) Isoquinoline->C8_Pos Sterics_6 Sterically Open Accessible to bulky Pd-L C6_Pos->Sterics_6 Kinetic Advantage Elec_6 Electronic: Isolated Behaves like Aryl Bromide C6_Pos->Elec_6 Sterics_8 High Steric Hindrance (C1-H Clash) C8_Pos->Sterics_8 Kinetic Penalty Elec_8 Electronic: N-Influence Inductive withdrawal from N C8_Pos->Elec_8 Slow Oxidative Addition Slow Oxidative Addition Sterics_8->Slow Oxidative Addition Consequence

Figure 1: Structural analysis highlighting the steric penalty at C8 versus the accessibility of C6.[1]

Reactivity Profiles: Head-to-Head Comparison

The following data summarizes the performance of these isomers in key medicinal chemistry transformations.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The rate-determining step (RDS) for electron-neutral aryl bromides is often oxidative addition .[1]

  • 6-Bromo: The catalyst approaches freely.[1] Standard ligands (

    
    , dppf) work well.[1]
    
  • 8-Bromo: The C1-H proton creates a steric wall.[1] The Pd(0) species must undergo significant ligand distortion to access the C-Br bond.[1]

Feature6-Bromo Isoquinoline Ester8-Bromo Isoquinoline Ester
Reactivity Class High (Standard Aryl Bromide)Moderate to Low (Sterically Hindered)
Pref.[1][2] Catalyst

,


+ XPhos or SPhos
Temp. Range 60°C – 80°C90°C – 110°C (requires energy input)
Buchwald Amination Facile with standard amines.Difficult. Requires Buchwald G3/G4 precatalysts.
Common Pitfall Protodehalogenation (minor).Incomplete conversion due to catalyst death.
Lithiation & Metal-Halogen Exchange

Here, the trends invert slightly due to the Coordination Effect .

  • 6-Bromo: Undergoes standard Li-Br exchange (

    
    -BuLi, -78°C).[1]
    
  • 8-Bromo: While sterically hindered, the C8 position is geometrically close to the Nitrogen lone pair. If the nitrogen is not blocked, it can direct lithiation (Directed Ortho Metalation - DOM), although Li-Br exchange is still the dominant pathway.[1]

    • Risk:[3][4][5] At C8, the generated lithio-species is less stable and more prone to "scrambling" (proton abstraction from C1) if the temperature rises above -70°C.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Optimized for 8-Bromo)

Since 6-bromo reacts under standard conditions, this protocol focuses on the challenging 8-bromo isomer.[1]

Objective: Couple Methyl 8-bromoisoquinoline-3-carboxylate with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 eq (e.g., 1.0 mmol)

  • Boronic Acid: 1.5 eq

  • Catalyst:

    
     (5 mol%) + XPhos  (10 mol%)[1]
    
    • Rationale: XPhos is a biaryl dialkylphosphine ligand designed to facilitate oxidative addition in sterically hindered systems (the "peri" effect).

  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1)[1]

Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Oxygen inhibition is more critical for hindered couplings.[1]

  • Catalyst Addition: Add

    
     and XPhos (pre-mixed in a small amount of dioxane if possible) under Argon counter-flow.
    
  • Heating: Heat to 100°C for 4–12 hours.

    • Note: 6-bromo would typically finish in 2 hours at 80°C. The 8-bromo requires higher energy to overcome the steric barrier.[1]

  • Monitoring: Monitor by LCMS. Look for the des-bromo byproduct (isoquinoline ester), which indicates the catalyst inserted but failed to transmetallate/eliminate, leading to reduction.[1]

Protocol B: Self-Validating Control System

To verify reactivity in your specific scaffold, run a Competition Experiment :

  • Mix 1.0 eq of 6-bromo-ester and 1.0 eq of 8-bromo-ester in the same flask.

  • Add 0.8 eq of Boronic acid (limiting reagent).

  • Run the reaction for 1 hour.

  • Analyze: The ratio of products will quantitatively tell you the

    
     (relative rate). Expect >90% consumption of the 6-bromo isomer.[1]
    

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the divergent pathways and the "Steric Gate" that hampers the 8-bromo reaction.

ReactionPathway Start Start: Bromo-Isoquinoline Ester Path_6 6-Bromo Isomer Start->Path_6 Path_8 8-Bromo Isomer Start->Path_8 OxAdd_6 Oxidative Addition (Fast) Low Steric Barrier Path_6->OxAdd_6 Low Ea OxAdd_8 Oxidative Addition (Slow) High Barrier (Peri-H Clash) Path_8->OxAdd_8 High Ea Int_6 Pd(II)-Ar Intermediate Stable OxAdd_6->Int_6 Int_8 Pd(II)-Ar Intermediate Crowded OxAdd_8->Int_8 Prod Cross-Coupled Product Int_6->Prod Transmetallation -> Red. Elim. Int_8->Prod Requires Bulky Ligand (XPhos)

Figure 2: Kinetic pathway comparison.[1] Note the "High Ea" (Activation Energy) barrier for the 8-bromo isomer at the oxidative addition step.[1]

References

  • Mechanistic Insight into Isoquinoline Functionalization Almond-Thynne, J., et al.[3] "Site-selective Suzuki-Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes." Chemical Science, 2017. Significance: Establishes the general reactivity order of heteroaryl halides, highlighting the deactivation of positions influenced by peri-interactions.

  • Buchwald-Hartwig Coupling on Hindered Substrates Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Significance: Provides the basis for recommending XPhos/SPhos for the sterically hindered 8-bromo isoquinoline.[1]

  • Regioselectivity in Isoquinoline Chemistry Science of Synthesis: Quinoline and Isoquinoline.[6] Thieme Chemistry. Significance: Authoritative reference on the electrophilic and nucleophilic substitution patterns of the isoquinoline core.[1]

  • Catalyst Control in Isoquinolone Arylation (C4 vs C8) Lee, S., et al.[3] "Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones." Organic Letters, 2015.[3] Significance: Demonstrates that while C8 is sterically hindered, it can be accessed exclusively via Ir-catalysis (chelation control), whereas Pd-catalysis favors the electronically accessible C4/C6-like positions.[1]

Sources

Safety Operating Guide

Ethyl 8-bromoisoquinoline-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: Operational Safety & Compliance

Immediate Action Required: Ethyl 8-bromoisoquinoline-3-carboxylate (CAS: 1823315-22-5) is a halogenated organic compound .[1] Under no circumstances should this compound, or solutions containing it, be disposed of down the drain or in general municipal trash.[2]

Core Disposal Principle: Due to the presence of the bromine atom on the isoquinoline ring, this substance must be managed as Halogenated Chemical Waste . It requires high-temperature incineration to prevent the formation of persistent organic pollutants (POPs) and to comply with environmental protection standards (EPA/RCRA guidelines).

Chemical Profile & Hazard Assessment

Before initiating disposal, validate the material identity and associated hazards.[3][4] This data dictates the Personal Protective Equipment (PPE) and waste stream selection.[2]

Parameter Technical Specification
Chemical Name Ethyl 8-bromoisoquinoline-3-carboxylate
CAS Number 1823315-22-5
Molecular Formula C₁₂H₁₀BrNO₂
Physical State Solid (typically off-white to yellow powder)
Primary Hazards (GHS) Warning [1][5][6][7][8][9][10] • H302: Harmful if swallowed [7] • H315: Causes skin irritation [6][7] • H319: Causes serious eye irritation [7] • H335: May cause respiratory irritation
Waste Stream Class Halogenated Organic (Solid or Liquid)

Scientific Insight: The bromine substituent at the C8 position renders this molecule resistant to standard biological degradation. While the ethyl ester at C3 is susceptible to hydrolysis, the resulting 8-bromoisoquinoline-3-carboxylic acid retains the halogenated core, necessitating thermal destruction rather than chemical neutralization.

Waste Segregation & Handling Protocols

Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated organics with non-halogenated solvents (e.g., acetone, ethanol) significantly increases disposal costs and complicates the incineration process.

A. Solid Waste (Pure Compound)
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Labeling: Must be labeled "Hazardous Waste - Solid, Toxic."[1]

  • Constituents: List "Ethyl 8-bromoisoquinoline-3-carboxylate" explicitly. Do not use abbreviations.

B. Liquid Waste (Mother Liquors/Solutions)
  • Segregation: Segregate strictly into the Halogenated Solvent waste stream.

  • Threshold: Even trace amounts (<1%) of this compound in a non-halogenated solvent (like methanol) reclassify the entire mixture as halogenated waste.

  • Compatibility: Ensure the solution is not mixed with strong oxidizers or acids, which could react with the isoquinoline nitrogen or the ester group.

C. Contaminated Debris[1][13]
  • Items: Weigh boats, pipettes, gloves, and paper towels contaminated with the substance.[1]

  • Disposal: Place in a clear, heavy-duty plastic bag (2-4 mil thickness), seal, and place inside the solid hazardous waste container.

Detailed Disposal Workflow

The following decision logic ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental risk.

Visualization: Waste Stream Decision Logic

WasteSegregation Start Waste Generation: Ethyl 8-bromoisoquinoline-3-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Is it Pure Compound? Solid->PureSolid SolidContainer Dispose in: SOLID HAZARDOUS WASTE (Tag: Toxic, Irritant) PureSolid->SolidContainer Yes Debris Contaminated Debris (Gloves, Weigh Boats) PureSolid->Debris No DebrisBag Double Bag -> Solid Waste Bin Debris->DebrisBag SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Dispose in: HALOGENATED SOLVENT WASTE (Red Can/Green Label) SolventCheck->HaloStream Halogenated (DCM, Chloroform) NonHaloMix Mixed with Non-Halo Solvent? (e.g., MeOH, Acetone) SolventCheck->NonHaloMix Non-Halogenated Reclassify CRITICAL: Reclassify Entire Volume as HALOGENATED NonHaloMix->Reclassify Reclassify->HaloStream

Figure 1: Decision matrix for segregating Ethyl 8-bromoisoquinoline-3-carboxylate waste streams. Note the critical reclassification of non-halogenated solvents to halogenated streams upon contamination.[1][2]

Emergency Procedures: Spill Response

In the event of a spill, immediate containment is necessary to prevent exposure and environmental release.

Required PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 particulate respirator (if powder is aerosolized).[1]

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain (Solid): Gently cover the spill with wet paper towels to prevent dust generation. Do not dry sweep.

  • Contain (Liquid): Surround the spill with inert absorbent pads or vermiculite. Do not use combustible materials like sawdust.

  • Cleanup:

    • Scoop material into a dedicated waste container.[3]

    • Clean the surface with soap and water.[6][7][9]

    • Collect all cleanup materials (pads, gloves) as hazardous chemical waste.

  • Report: Notify your institution’s Environmental Health & Safety (EHS) officer immediately.

Visualization: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate Area) PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Assess 3. Assess State PPE->Assess SolidAction Solid: Cover with Wet Paper Towels Assess->SolidAction Powder LiquidAction Liquid: Absorb with Vermiculite/Pads Assess->LiquidAction Solution Collect 4. Collect Waste (Seal in Bag/Jar) SolidAction->Collect LiquidAction->Collect Decon 5. Decontaminate Area (Soap & Water) Collect->Decon Report 6. Report to EHS Decon->Report

Figure 2: Operational workflow for managing accidental releases of Ethyl 8-bromoisoquinoline-3-carboxylate.

Regulatory Compliance & Final Disposition

RCRA Status: While Ethyl 8-bromoisoquinoline-3-carboxylate is not explicitly listed on the EPA's P or U lists, it is regulated under the "Characteristic of Toxicity" if leachable, and generally managed as Non-RCRA Regulated Hazardous Waste that must be incinerated due to its halogen content.

Final Disposition: The ultimate disposal method for this compound is High-Temperature Incineration with flue gas scrubbing.[1] This ensures the complete destruction of the aromatic ring and the capture of bromine as HBr/salts, preventing atmospheric release.

Documentation: Ensure your waste manifest includes:

  • Full Chemical Name (No formulas).

  • Hazard Class: Toxic, Irritant.[9]

  • Physical State: Solid/Liquid.

  • pH (if in solution): Typically neutral (pH 6-8).[1]

References

  • Sigma-Aldrich .[5] Ethyl 8-bromoisoquinoline-3-carboxylate Product & Safety Data. Retrieved from [1]

  • Thermo Fisher Scientific . Safety Data Sheet: 1-Bromoisoquinolin-3-amine (Analogous Hazard Data). Retrieved from

  • U.S. Environmental Protection Agency (EPA) . Hazardous Waste Management: Solvents & Halogenated Organics. Retrieved from

  • Temple University EHS . Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from

  • Vanderbilt University Medical Center . Laboratory Guide for Managing Chemical Waste. Retrieved from

Sources

Personal protective equipment for handling Ethyl 8-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction For researchers and drug development professionals synthesizing novel therapeutics, handling halogenated heterocyclic intermediates requires rigorous safety protocols. Ethyl 8-bromoisoquinoline-3-carboxylate (CAS: 1823315-22-5) is a solid pharmaceutical intermediate. Due to its chemical structure, it presents specific occupational hazards that mandate strict personal protective equipment (PPE) and operational controls.

The presence of the bromine atom at the 8-position of the isoquinoline ring increases the molecule's lipophilicity. This structural feature not only enhances its utility in cross-coupling reactions but also potentially facilitates dermal penetration and cellular membrane disruption upon contact. Consequently, the compound is classified under GHS07 (Exclamation mark) with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE) Matrix & Mechanistic Rationale

To mitigate the risks associated with H315, H319, and H335, a robust PPE strategy is required. Following standards for hazardous particulate handling, the following matrix details the required equipment and the scientific causality behind each selection.

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (≥ 5 mil thickness)Brominated aromatics can permeate thin latex. Nitrile provides superior chemical resistance to lipophilic halogenated heterocycles, preventing dermal absorption and mitigating H315 (skin irritation) risks.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSolid particulates can cause micro-abrasions. Upon contact with conjunctival moisture, the compound induces severe localized irritation (H319). Standard safety glasses are insufficient against airborne dust.
Body Protection Flame-resistant (FR) or 100% cotton lab coatPrevents electrostatic discharge (ESD) during powder handling. Synthetic fabrics can generate static, causing the fine solid powder to adhere to the researcher or aerosolize into the breathing zone.
Respiratory Protection Certified Chemical Fume Hood (Face velocity 80-120 fpm)The primary exposure route is the inhalation of fine crystalline dust (H335). Precautionary statement P261 mandates avoiding breathing dust. If handled externally, an N95/P100 respirator is strictly required.

Operational Workflows: Step-by-Step Methodology

Handling solid halogenated intermediates requires a self-validating workflow to ensure containment and prevent cross-contamination.

Phase 1: Pre-Operation Setup

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Material Preparation: Gather anti-static weighing spatulas, tared sealable vials, and solvent-dampened wipes before opening the reagent.

  • Reagent Retrieval: Retrieve the compound from storage. It must be stored at -20°C in a dry, dark, and sealed environment to prevent ester hydrolysis and degradation[1]. Critical Step: Allow the sealed container to equilibrate to room temperature inside a desiccator before opening to prevent ambient moisture condensation on the cold powder.

Phase 2: Active Handling (Weighing & Transfer)

  • Static Mitigation: Ground the analytical balance. Fine organic powders can disperse via electrostatic repulsion, increasing inhalation risks.

  • Transfer Protocol: Open the reagent bottle only inside the fume hood. Use a smooth, anti-static spatula to transfer the solid.

  • Containment: Cap the receiving vessel immediately after the target mass is reached to prevent ambient exposure.

Phase 3: Post-Handling & Decontamination

  • Surface Decontamination: Wipe down the balance and hood surfaces with a lint-free cloth dampened with 70% ethanol or isopropanol, followed by a distilled water wipe to remove any residual ester.

  • Doffing: Doff the outer layer of nitrile gloves inside the hood and dispose of them in a designated halogenated solid waste bin.

HandlingWorkflow Start Pre-Operation Setup Verify Hood & Don PPE Weigh Active Handling Use Anti-Static Tools Start->Weigh Transfer Material Transfer Seal Vessel Immediately Weigh->Transfer Decon Decontamination Solvent Wipe Surfaces Transfer->Decon

Operational workflow for handling Ethyl 8-bromoisoquinoline-3-carboxylate.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is necessary to prevent aerosolization of the respiratory irritant.

Spill Containment Protocol:

  • Evacuation & Assessment: If a large dust cloud is generated, evacuate the immediate area and allow the laboratory's HVAC system to clear the particulate.

  • Aerosol Prevention: Do NOT dry sweep. Dry sweeping will aerosolize the brominated particulate, directly violating precautionary code P261 (Avoid breathing dust).

  • Binding: Cover the solid spill with damp absorbent pads or an inert binding material (e.g., sand or vermiculite) to suppress dust generation.

  • Collection: Carefully scoop the bound material using non-sparking tools into a sealable, chemically compatible waste container.

Waste Disposal Plan: In compliance with guidelines for hazardous waste:

  • Segregation: Segregate the collected material exclusively as "Halogenated Organic Solid Waste."

  • Incineration Mandate: Do not mix with non-halogenated waste. Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic brominated dioxins and furans during the disposal process.

  • Labeling: Label the waste container clearly with "Contains Brominated Isoquinoline Derivative," CAS 1823315-22-5, and the GHS07 pictogram.

SpillResponse Spill Solid Spill Detected (Do NOT Dry Sweep) Dampen Dampen with Inert Liquid (Prevent Aerosolization) Spill->Dampen Collect Collect in Sealable Halogenated Waste Bin Dampen->Collect Incinerate High-Temp Incineration (EPA Compliant) Collect->Incinerate

Procedural spill response and disposal pathway for halogenated solid waste.

References

  • Title: Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Waste Management Regulations (40 CFR 262) Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.